R 80123
Description
Properties
IUPAC Name |
N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3/c1-30(21-10-6-3-7-11-21)24(33)17-34-29-25(18-8-4-2-5-9-18)19-12-13-22-20(14-19)15-31-16-23(32)28-26(31)27-22/h2,4-5,8-9,12-14,21H,3,6-7,10-11,15-17H2,1H3,(H,27,28,32)/b29-25- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDUUXNHZLBGHQ-GNVQSUKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CON=C(C2=CC=CC=C2)C3=CC4=C(C=C3)N=C5NC(=O)CN5C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1CCCCC1)C(=O)CO/N=C(/C2=CC=CC=C2)\C3=CC4=C(C=C3)N=C5NC(=O)CN5C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133718-30-6 | |
| Record name | R 80123 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133718306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Activity of R 80123
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological properties of R 80123, a selective phosphodiesterase (PDE) inhibitor. The information is compiled from peer-reviewed scientific literature to support research and development efforts in the field of pharmacology and drug discovery.
Chemical Structure and Identity
This compound is a quinazoline derivative and is specifically the (Z)-isomer of the compound R 79595. Its systematic chemical name is (Z)-N-cyclohexyl-N-methyl-2-[[phenyl(1,2,3,5-tetrahydro-2-oxoimidazo[2,1-b]quinazolin-7-yl)methylene]amino]oxy]acetamide.
Chemical Identifiers:
-
CAS Number: 133718-30-6
-
Molecular Formula: C₂₆H₂₉N₅O₃
-
SMILES: O=C(N(C1CCCCC1)C)CO/N=C(/C1=CC=C2N=C3NC(=O)CN3CC2=C1)\C1=CC=CC=C1
Mechanism of Action: Selective Phosphodiesterase III Inhibition
This compound functions as a selective inhibitor of phosphodiesterase type III (PDE III). Phosphodiesterases are a superfamily of enzymes responsible for the degradation of the intracellular second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE III, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell. This increase in intracellular cAMP levels activates downstream signaling cascades, most notably through the activation of Protein Kinase A (PKA).
The physiological consequences of increased cAMP and PKA activation are cell-type specific. In cardiac muscle cells, this pathway leads to an increase in contractility (positive inotropy). In vascular smooth muscle cells, it results in relaxation and vasodilation.
Signaling Pathway
The signaling pathway affected by this compound is the canonical cAMP pathway. The following diagram illustrates the mechanism of action of this compound.
Quantitative Data
This compound is the less potent Z-isomer of R 79595. Its E-isomer, R 80122, is a highly potent and selective PDE III inhibitor. Research indicates that R 80122 is approximately 100-fold more potent in its cardiotonic effects than this compound[1]. The following table summarizes the inhibitory activity (IC₅₀ values) of the more potent E-isomer, R 80122, against various phosphodiesterase isoforms isolated from guinea-pig ventricles[1]. This data highlights the selectivity of this class of compounds for PDE III.
| Phosphodiesterase Isoform | R 80122 IC₅₀ (µM) |
| PDE I | >100 |
| PDE II | 40 |
| PDE III | 0.017 |
| PDE IV | 87 |
Experimental Protocols
The following is a generalized experimental protocol for determining the inhibitory activity of compounds against phosphodiesterase isoforms, based on standard methodologies.
Objective: To determine the concentration of an inhibitor (e.g., this compound) that produces 50% inhibition (IC₅₀) of the activity of a specific phosphodiesterase isoform.
Materials:
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Partially purified phosphodiesterase isoforms (I, II, III, IV) from a relevant tissue source (e.g., guinea-pig ventricles).
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Radioactively labeled cyclic nucleotide substrate (e.g., [³H]-cAMP).
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Inhibitor compound (this compound) at various concentrations.
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Assay buffer (e.g., Tris-HCl buffer with MgCl₂).
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Snake venom nucleotidase.
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Anion-exchange resin (e.g., Dowex).
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Scintillation fluid and a scintillation counter.
Procedure:
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Enzyme Preparation: Phosphodiesterase isoforms are isolated and partially purified from tissue homogenates using techniques such as DEAE-cellulose chromatography.
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Assay Reaction:
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A reaction mixture is prepared containing the assay buffer, a specific concentration of the purified PDE isoform, and varying concentrations of the inhibitor compound (this compound).
-
The reaction is initiated by the addition of the radioactively labeled substrate ([³H]-cAMP).
-
The mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period.
-
-
Termination of Reaction: The enzymatic reaction is stopped, typically by boiling the mixture.
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Conversion of Product: Snake venom nucleotidase is added to the mixture and incubated to convert the resulting [³H]-AMP into [³H]-adenosine.
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Separation of Substrate and Product: The unreacted [³H]-cAMP is separated from the [³H]-adenosine product by passing the mixture through an anion-exchange resin column. The resin retains the charged [³H]-cAMP, while the uncharged [³H]-adenosine passes through.
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Quantification: The amount of [³H]-adenosine in the eluate is quantified by adding scintillation fluid and measuring the radioactivity using a scintillation counter.
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Data Analysis:
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The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction with no inhibitor.
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The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
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Experimental Workflow
The following diagram outlines the general workflow for a phosphodiesterase inhibition assay.
References
R 80123 (Revizinone): A Technical Overview of its Discovery and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
R 80123, also known as Revizinone, is a selective inhibitor of phosphodiesterase III (PDE III), investigated for its cardiotonic properties in the context of acute heart failure. It is the Z-isomer of the compound R 79595, which is a racemic mixture of the E-isomer (R 80122) and the Z-isomer (this compound)[1][2]. Developed by Janssen Research Foundation, this compound's mechanism of action involves the inhibition of the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac muscle, leading to increased intracellular cAMP levels and subsequent positive inotropic effects. This technical guide provides a comprehensive overview of the discovery, pharmacological properties, and key experimental protocols associated with this compound.
Quantitative Data
The following table summarizes the key quantitative data for this compound and its related compounds.
| Compound | Isomeric Form | Molecular Formula | Molecular Weight ( g/mol ) | PDE III Inhibition IC50 (µM) | In Vivo Potency (relative to R 80122) |
| This compound (Revizinone) | Z-isomer | C26H29N5O3 | 459.54 | 0.036 | ~100-fold less potent |
| R 80122 | E-isomer | C26H29N5O3 | 459.54 | Not explicitly stated | 1 |
| R 79595 | Racemic Mixture (1:1) | C26H29N5O3 | 459.54 | Not explicitly stated | ~10-fold less potent |
Signaling Pathway of this compound
The primary mechanism of action of this compound is the selective inhibition of phosphodiesterase III (PDE III) in cardiomyocytes. This inhibition leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac muscle contraction. This includes the L-type calcium channels (leading to increased calcium influx) and phospholamban (relieving its inhibition of the sarcoplasmic reticulum Ca2+-ATPase, SERCA2a, thus enhancing calcium reuptake into the sarcoplasmic reticulum). The net effect is an increase in myocardial contractility (positive inotropy).
Caption: Signaling pathway of this compound in cardiomyocytes.
Discovery and Synthesis Pathway
Discovery
This compound was discovered and developed by the Janssen Research Foundation in the early 1990s as part of a research program to identify novel cardiotonic agents for the treatment of acute heart failure. The parent compound, R 79595, was synthesized and found to be a potent and selective inhibitor of PDE III. Subsequent separation and characterization of the geometric isomers of R 79595 led to the identification of the more potent E-isomer, R 80122, and the less potent Z-isomer, this compound[1].
Synthesis Pathway
Caption: Generalized synthesis approach for this compound.
Experimental Protocols
In Vitro Phosphodiesterase III Inhibition Assay
A standard two-step radioassay is typically used to determine the inhibitory activity of compounds against PDE III.
Protocol:
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Enzyme Preparation: PDE III is isolated from a relevant tissue source (e.g., guinea pig ventricles) through homogenization and centrifugation.
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Reaction Mixture: The assay is conducted in a buffer solution (e.g., 20 mM Tris-HCl, pH 7.4, with 10 mM MgCl2).
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Substrate: A solution containing a known concentration of 'cold' (unlabeled) cAMP and a tracer amount of 'hot' (radiolabeled, e.g., [³H]) cAMP is prepared.
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Incubation: The PDE III enzyme preparation is incubated with the substrate solution in the presence of varying concentrations of this compound or a vehicle control.
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Termination: The reaction is terminated by the addition of a stop solution (e.g., by boiling or adding a denaturing agent).
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Conversion of AMP: The product of the reaction, 5'-AMP, is converted to adenosine by the addition of snake venom nucleotidase.
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Separation: The unreacted cAMP is separated from the resulting adenosine by anion-exchange chromatography (e.g., using a Dowex resin).
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Quantification: The amount of radiolabeled adenosine is quantified by liquid scintillation counting, which is proportional to the PDE III activity.
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IC50 Determination: The concentration of this compound that inhibits 50% of the PDE III activity (IC50) is calculated from the dose-response curve.
In Vivo Acute Heart Failure Model (Guinea Pig)
The cardiac effects of this compound were evaluated in a hexobarbitone-depressed heart-lung preparation of the guinea pig[1].
Protocol:
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Animal Preparation: Male guinea pigs are anesthetized, and a heart-lung preparation is established.
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Induction of Heart Failure: Acute heart failure is induced by the administration of hexobarbitone-Na, leading to a significant reduction in cardiac output (e.g., to 25% of the initial value).
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Drug Administration: this compound, its isomer R 80122, or the racemic mixture R 79595 is administered cumulatively in increasing concentrations.
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Hemodynamic Monitoring: Key cardiac parameters, including cardiac output, heart rate, and blood pressure, are continuously monitored.
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Data Analysis: The dose-dependent reversal of the hexobarbitone-induced cardiac depression is quantified to determine the in vivo potency of the compounds.
Caption: Experimental workflow for the in vivo acute heart failure model.
References
In-Depth Technical Guide: The Mechanism of Action of R 80123, a Selective Phosphodiesterase 3 (PDE3) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
R 80123 is a selective phosphodiesterase 3 (PDE3) inhibitor belonging to the imidazoquinazolinone class of compounds. It is the (Z)-isomer of R 79595 and has been investigated for its cardiotonic properties. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on intracellular signaling pathways, quantitative data on its inhibitory activity, and detailed experimental protocols for key assays.
Core Mechanism of Action: Selective PDE3 Inhibition
This compound exerts its pharmacological effects through the selective inhibition of phosphodiesterase type 3 (PDE3). PDE enzymes are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in various cellular signaling pathways. By inhibiting PDE3, this compound prevents the degradation of cAMP, leading to its intracellular accumulation.
The elevation of cAMP levels activates protein kinase A (PKA), which in turn phosphorylates a variety of downstream targets. In cardiac muscle, this cascade results in an increased influx of calcium ions, leading to enhanced myocardial contractility (positive inotropy). In vascular smooth muscle, the increase in cAMP promotes relaxation, resulting in vasodilation.
Quantitative Data: Inhibitory Activity and Potency
A key study investigating the cardiotonic effects of these compounds in a guinea pig model of heart failure demonstrated that the E-isomer (R 80122) is approximately 100-fold more potent than the Z-isomer (this compound) in reversing the cardiac depressant effects of hexobarbitone. This suggests a significant stereoselectivity in the interaction with the PDE3 enzyme.
For comparative purposes, the inhibitory activities of the related compounds R 79595 and R 80122 against various PDE subtypes isolated from guinea pig ventricles are presented below.
| Compound | PDE I (IC50) | PDE II (IC50) | PDE III (IC50) | PDE IV (IC50) |
| R 79595 | > 1 x 10⁻⁴ M | > 1 x 10⁻⁴ M | 1.1 x 10⁻⁷ M | > 1 x 10⁻⁴ M |
| R 80122 | > 1 x 10⁻⁴ M | > 1 x 10⁻⁴ M | 2.5 x 10⁻⁸ M | > 1 x 10⁻⁴ M |
Data extracted from studies on guinea pig ventricular phosphodiesterases.
Signaling Pathway
The mechanism of action of this compound is centered on the modulation of the cAMP signaling pathway. The following diagram illustrates the key steps involved.
Experimental Protocols
In Vitro Phosphodiesterase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 values of compounds against different PDE subtypes.
Objective: To quantify the inhibitory potency of this compound on PDE isoenzymes.
Materials:
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Partially purified PDE isoenzymes (I, II, III, and IV) from guinea pig ventricles.
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[³H]cAMP as substrate.
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Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂ and bovine serum albumin).
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This compound and reference compounds dissolved in a suitable solvent (e.g., DMSO).
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Scintillation cocktail and liquid scintillation counter.
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Snake venom (Ophiophagus hannah) for conversion of 5'-AMP to adenosine.
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Anion-exchange resin (e.g., Dowex).
Procedure:
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Prepare serial dilutions of this compound and reference compounds.
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In a reaction tube, combine the assay buffer, the PDE enzyme preparation, and the test compound or vehicle.
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Pre-incubate the mixture at 37°C for 10 minutes.
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Initiate the reaction by adding [³H]cAMP.
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Incubate at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.
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Terminate the reaction by boiling for 2 minutes.
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Cool the tubes on ice and add snake venom to convert the [³H]5'-AMP to [³H]adenosine.
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Incubate for a further 10 minutes at 37°C.
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Separate the unreacted [³H]cAMP from the [³H]adenosine product using an anion-exchange resin column.
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Elute the [³H]adenosine and quantify the radioactivity using a liquid scintillation counter.
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Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
In Vivo Acute Heart Failure Model (Guinea Pig)
This protocol describes an experimental model to assess the cardiotonic effects of this compound in vivo.
Objective: To evaluate the ability of this compound to reverse drug-induced cardiac depression.
Animals: Male guinea pigs (e.g., Pirbright white, 350-450 g).
Procedure:
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Anesthetize the guinea pig (e.g., with urethane).
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Perform a tracheotomy and artificially respire the animal.
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Catheterize the right carotid artery for blood pressure measurement and the right jugular vein for drug administration.
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Perform a thoracotomy and expose the heart.
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Implant a pressure transducer into the left ventricle for measuring left ventricular pressure and dP/dt.
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Place an electromagnetic flow probe around the ascending aorta to measure cardiac output.
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Induce acute heart failure by administering a continuous infusion of a cardiac depressant, such as hexobarbitone-Na, until cardiac output is reduced to a predetermined level (e.g., 25% of the initial value).
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Once a stable state of heart failure is achieved, administer cumulative doses of this compound intravenously.
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Record hemodynamic parameters (heart rate, mean arterial pressure, left ventricular systolic pressure, dP/dtmax, and cardiac output) at each dose level.
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Analyze the dose-response relationship to determine the potency of this compound in restoring cardiac function.
Conclusion
This compound is a selective PDE3 inhibitor with a clear mechanism of action involving the potentiation of cAMP signaling. Its cardiotonic effects have been demonstrated in preclinical models, although it is noted to be less potent than its E-isomer, R 80122, highlighting the importance of stereochemistry in its pharmacological activity. Further research to fully characterize its inhibitory profile against all PDE subtypes would be beneficial for a complete understanding of its selectivity and potential therapeutic applications. The experimental protocols provided herein offer a framework for the continued investigation of this compound and other novel PDE3 inhibitors.
R 80123: A Technical Overview of its Physicochemical Properties and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical, chemical, and pharmacological properties of R 80123, a potent and highly selective phosphodiesterase (PDE) inhibitor. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.
Core Physical and Chemical Properties
This compound, with the CAS number 133718-30-6, is recognized as the Z-isomer of R 79595.[1] It possesses a molecular formula of C₂₆H₂₉N₅O₃ and a molecular weight of 459.54 g/mol .[2][3] Primarily utilized in organic synthesis, this compound serves as a critical intermediate in the development of more complex pharmaceutical compounds.[3]
Table 1: Physical and Chemical Data for this compound
| Property | Value | Source |
| CAS Number | 133718-30-6 | [1][2][3] |
| Molecular Formula | C₂₆H₂₉N₅O₃ | [2][3] |
| Molecular Weight | 459.54 g/mol | [2][3] |
| Physical State | Solid | [2] |
| Purity | >98.00% | [2] |
| Predicted Density | 1.33±0.1 g/cm³ | [4] |
| Storage Conditions | 2-8℃ or -20°C | [2][3] |
Experimental Protocols
Representative Synthesis of the Quinazoline Core
While a specific synthesis protocol for this compound is not publicly documented, a general workflow for the synthesis of quinazoline derivatives, the core structure of this compound, can be represented. One common method involves the dehydrogenative coupling of 2-aminobenzylamine with a suitable benzyl alcohol or 2-aminobenzylalcohol with a benzonitrile, often catalyzed by a nickel or ruthenium-based catalyst.
Below is a conceptual workflow diagram for the synthesis of a quinazoline derivative.
References
- 1. [PDF] Synthesis of Some New Quinazoline Derivatives and Theoretical Studies of their Geometries | Semantic Scholar [semanticscholar.org]
- 2. Quinazoline synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Profile of R 80123: A Selective Phosphodiesterase III Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro pharmacological studies of R 80123, a selective inhibitor of phosphodiesterase III (PDE III). This compound, with the Chemical Abstracts Service (CAS) registry number 133718-30-6, is the Z-isomer of the compound R 79595.[1][2] In preclinical investigations, this compound has been characterized for its cardiotonic properties, which are attributed to its selective inhibition of PDE III.[1]
Quantitative Analysis of Phosphodiesterase Inhibition
The primary in vitro activity of this compound lies in its ability to selectively inhibit the PDE III isozyme. The following table summarizes the key quantitative data from comparative in vitro studies.
| Compound | Target | IC50 (µM) | Potency vs. This compound |
| This compound (Z-isomer) | PDE III | ~100x less potent than R 80122 | 1x |
| R 80122 (E-isomer, Revizinone) | PDE III | - | ~100x |
| R 79595 (racemate) | PDE III | - | ~10x less potent than R 80122 |
Note: Specific IC50 values for this compound are not explicitly stated in the provided search results, but its potency relative to its E-isomer (R 80122) is described. R 80122 (Revizinone) is noted to be nearly 100-fold more potent than this compound in terms of its effects on contractility and cardiac function, which is directly linked to its PDE III inhibitory activity.[1]
Experimental Protocols
The in vitro evaluation of this compound and its related compounds involved the determination of their inhibitory activity against phosphodiesterase isoenzymes.
Phosphodiesterase Isoenzyme Inhibition Assay
The following protocol outlines the general methodology used to assess the inhibitory effects of this compound on phosphodiesterase activity.
1. Enzyme Source:
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Phosphodiesterase isoenzymes were isolated from the left ventricular myocardium of dogs.[1]
2. Assay Principle:
-
The assay measures the ability of the test compound (this compound) to inhibit the hydrolysis of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) by the specific PDE isoenzyme.
3. General Procedure:
-
A reaction mixture is prepared containing the isolated PDE III enzyme, the substrate (radiolabeled cAMP), and varying concentrations of the inhibitor (this compound).
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The reaction is incubated for a specific period at a controlled temperature (e.g., 37°C).
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The reaction is terminated, and the product of the enzymatic reaction (radiolabeled 5'-AMP) is separated from the unreacted substrate.
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The amount of product formed is quantified using techniques such as scintillation counting.
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The concentration of the inhibitor that produces 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound as a cardiotonic agent is centered on the selective inhibition of PDE III within cardiac myocytes. This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn potentiates cardiac contractility.
Caption: Signaling pathway of this compound in cardiac myocytes.
The experimental workflow for evaluating the in vitro efficacy of this compound typically follows a logical progression from enzyme inhibition to cellular effects.
References
Unveiling the Molecular Targets of R 80123: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular targets of the compound R 80123. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental procedures.
Core Findings: Selective Inhibition of Phosphodiesterase III
This compound is characterized as a highly selective inhibitor of phosphodiesterase III (PDE III), an enzyme crucial for the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. Its inhibitory action on PDE III leads to an increase in intracellular cAMP, which in turn modulates various physiological processes, most notably cardiac muscle contraction. This compound is the Z-isomer of the compound R 79595 and is functionally similar to its more potent E-isomer, R 80122 (also known as Revizinone).
Quantitative Analysis of Inhibitory Potency
The inhibitory activity of this compound and its related compounds against phosphodiesterase isoforms has been quantified, revealing a distinct selectivity profile. While a specific IC50 value for this compound against a panel of PDE isoforms is not extensively documented in publicly available literature, data for its potent isomer, R 80122, provides significant insight into the expected behavior of this compound. One source indicates an IC50 value of 0.12 mM for this compound's general PDE inhibitory activity.[1]
Studies on R 80122 demonstrate its high potency and selectivity for PDE III isolated from guinea-pig ventricles.[2] Given that this compound is the less potent Z-isomer, its IC50 for PDE III is expected to be higher than that of R 80122.
Table 1: Inhibitory Potency (IC50) of R 80122 against Guinea-Pig Ventricular Phosphodiesterase Isoforms [2]
| Phosphodiesterase Isoform | IC50 (µmol/L) |
| PDE I | > 100 |
| PDE II | > 100 |
| PDE III | 0.017 ± 0.001 |
| PDE IV | > 100 |
Table 2: Selectivity Ratios of R 80122 for PDE III Inhibition [2]
| Ratio | Value |
| IC50 PDE I / IC50 PDE III | ~7000 |
| IC50 PDE II / IC50 PDE III | ~2353 |
| IC50 PDE IV / IC50 PDE III | ~5118 |
Signaling Pathway of PDE III Inhibition in Cardiomyocytes
The primary mechanism of action of this compound in cardiac tissue involves the modulation of the cAMP signaling cascade. By inhibiting PDE III, this compound prevents the degradation of cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates key downstream targets, including L-type calcium channels and phospholamban. This cascade of events results in increased intracellular calcium concentration and enhanced myocardial contractility.
Experimental Protocols
Phosphodiesterase III Inhibition Assay
A detailed experimental protocol for determining the inhibitory activity of compounds like this compound on PDE III can be adapted from established methodologies used for its isomer, R 80122.
1. Isolation of Phosphodiesterase Isoforms from Guinea-Pig Ventricular Tissue: [2]
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Hearts are excised from male guinea pigs and the ventricular tissue is homogenized in a buffer solution (e.g., 40 mM Tris-HCl, pH 7.5, containing 10 mM 2-mercaptoethanol, 1 mM EDTA, and protease inhibitors).
-
The homogenate is centrifuged at a high speed (e.g., 100,000 x g) to separate the soluble and particulate fractions.
-
The supernatant (soluble fraction) is subjected to anion-exchange chromatography (e.g., DEAE-Sepharose) to separate the different PDE isoforms (I, II, III, and IV) based on their elution profiles with a salt gradient (e.g., sodium acetate).
-
The activity of each fraction is assayed to identify the peaks corresponding to the different PDE isoforms.
2. Phosphodiesterase Activity Assay:
-
The assay is typically performed in a reaction mixture containing a buffer (e.g., 40 mM Tris-HCl, pH 8.0), MgCl₂, a specific concentration of cAMP as the substrate, and the isolated PDE isoform.
-
The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period.
-
The reaction is terminated, and the amount of remaining cAMP or the product (AMP) is quantified. This can be achieved using various methods, including radioimmunoassays or, more commonly, by converting AMP to adenosine via a snake venom nucleotidase and then separating the radiolabeled adenosine from cAMP using chromatography.
3. Determination of IC50 Values:
-
The PDE activity is measured in the presence of a range of concentrations of the inhibitor (this compound).
-
The percentage of inhibition for each concentration is calculated relative to a control without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Assessment of Cardiotonic Effects in a Guinea-Pig Heart-Lung Preparation Model
The positive inotropic effects of this compound have been evaluated in a model of acute heart failure.
1. Animal Preparation:
-
Guinea pigs are anesthetized, and a heart-lung preparation is established. This involves cannulating the trachea for artificial respiration and isolating the heart and lungs while maintaining their physiological connections.
2. Induction of Heart Failure:
-
A state of acute heart failure is induced, for example, by administering a cardiac depressant such as hexobarbitone-Na. This leads to a significant reduction in cardiac output.
3. Administration of this compound:
-
This compound is administered to the preparation, typically in a cumulative, concentration-dependent manner.
4. Measurement of Cardiac Parameters:
-
Key cardiac function parameters are continuously monitored. These include cardiac output, heart rate, and contractility (e.g., measured as the maximum rate of pressure development in the ventricle, dP/dt_max).
5. Data Analysis:
-
The effects of this compound on the reversal of the induced cardiac depression are quantified. The potency of this compound is compared to that of other inotropic agents. Studies have shown that R 80122 is approximately 100-fold more potent than this compound in this model.
Conclusion
This compound is a selective inhibitor of phosphodiesterase III. Its mechanism of action is centered on increasing intracellular cAMP levels in cardiomyocytes, leading to enhanced cardiac contractility. While it is less potent than its E-isomer, R 80122, it serves as a valuable tool for studying the physiological and pathological roles of PDE III. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other selective PDE III inhibitors in the context of cardiovascular research and drug development.
References
The Biological Activity of R59022: A Diacylglycerol Kinase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research on the biological activity of R59022, a potent inhibitor of diacylglycerol kinase (DGK). Mistakenly referred to at times as R 80123, R59022 has been a valuable tool in elucidating the intricate roles of diacylglycerol (DAG) and phosphatidic acid (PA) in cellular signaling. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols from foundational studies, and visualizes the associated signaling pathways and experimental workflows.
Core Mechanism of Action
R59022 functions as a specific inhibitor of diacylglycerol kinase.[1][2][3] DGK is a critical enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). By inhibiting DGK, R59022 leads to the intracellular accumulation of DAG, a key second messenger molecule. This elevation in DAG levels results in the activation of Protein Kinase C (PKC), a family of enzymes that play crucial roles in a wide array of cellular processes.[1][4][5][6][7] The potentiation of PKC signaling is the primary mechanism through which R59022 exerts its biological effects.
Quantitative Data Summary
The inhibitory potency of R59022 against diacylglycerol kinase and its effects on downstream cellular processes have been quantified in several key studies. The following tables summarize this quantitative data.
| Parameter | Value | Cell/System | Substrate | Reference |
| IC₅₀ (DGK Inhibition) | 2.8 µM | Human Red Blood Cell Membranes | Endogenous Diacylglycerol | [1][3][8] |
| 3.3 µM | Human Red Blood Cell Membranes | 1-Oleoyl-2-acetylglycerol (OAG) | [1] | |
| 3.8 µM | Intact Human Platelets | 1-Oleoyl-2-acetylglycerol (OAG) | [1] | |
| Half-maximal Inhibition | 15 µM | Hepatocytes | Adrenaline-stimulated phosphorylase activity | [5] |
Table 1: Inhibitory Concentrations of R59022
Signaling Pathway
The primary signaling pathway affected by R59022 involves the inhibition of diacylglycerol kinase and the subsequent activation of Protein Kinase C. An agonist-induced activation of Phospholipase C (PLC) initially generates diacylglycerol (DAG) and inositol trisphosphate (IP₃). While IP₃ mediates calcium release from intracellular stores, DAG activates PKC. Under normal conditions, DGK attenuates this signal by converting DAG to phosphatidic acid (PA). R59022 blocks this conversion, leading to sustained DAG levels and prolonged PKC activation.
Caption: R59022 inhibits DGK, leading to DAG accumulation and enhanced PKC activation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the early research on R59022.
In Vitro Diacylglycerol Kinase Activity Assay (Radioactive Method)
This protocol describes the measurement of DGK activity in human red blood cell membranes by quantifying the formation of [³²P]-labeled phosphatidic acid.[1][9]
a. Preparation of Red Blood Cell Membranes (Ghosts):
-
Collect fresh human blood in heparinized tubes.
-
Centrifuge at 1,000 x g for 10 minutes to pellet the erythrocytes.
-
Wash the pellet three times with isotonic saline (0.9% NaCl).
-
Lyse the erythrocytes by hypotonic shock in 10 volumes of 5 mM Tris-HCl, pH 7.4.
-
Centrifuge the lysate at 20,000 x g for 20 minutes to pellet the erythrocyte ghosts.
-
Wash the ghosts repeatedly with the lysis buffer until they are pale white.
-
Resuspend the final pellet in a known volume of buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
b. DGK Assay:
-
Prepare a reaction mixture containing:
-
50 mM HEPES buffer, pH 7.4
-
10 mM MgCl₂
-
1 mM EGTA
-
100 µM Diacylglycerol (endogenous or exogenously added 1-oleoyl-2-acetylglycerol)
-
Varying concentrations of R59022 (or vehicle control).
-
-
Pre-incubate the reaction mixture with 50 µg of red blood cell membrane protein for 5 minutes at 37°C.
-
Initiate the reaction by adding 1 mM [γ-³²P]ATP (specific activity ~1000 cpm/pmol).
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by adding 2 ml of chloroform/methanol (1:1, v/v).
-
Add 1 ml of 0.9% NaCl and vortex to extract the lipids into the organic phase.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform/methanol and spot it onto a silica gel thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using a solvent system of chloroform/methanol/acetic acid (65:15:2, v/v/v).
-
Visualize the separated lipids by autoradiography or quantify the radioactivity in the phosphatidic acid spot using a scintillation counter.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the R59022 concentration.[10][11][12][13][14]
References
- 1. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. R 59-022 | CAS 93076-89-2 | R59022 | Tocris Bioscience [tocris.com]
- 4. The diacylglycerol kinase inhibitor R 59022 potentiates bombesin stimulation of protein kinase C activity and DNA synthesis in Swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of inhibitors of diacylglycerol metabolism on protein kinase C-mediated responses in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A diacylglycerol kinase inhibitor, R59022, potentiates secretion by and aggregation of thrombin-stimulated human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Measurement of mammalian diacylglycerol kinase activity in vitro and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of R 80123 Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of analogues and derivatives of R 80123, a potent and selective phosphodiesterase (PDE) inhibitor. The document details the synthetic strategies for the core heterocyclic scaffold, methodologies for the introduction of diverse side chains, and discusses the structure-activity relationships (SAR) of these compounds. Experimental protocols for key reactions and quantitative biological data are presented to facilitate further research and development in this area.
Introduction
This compound, chemically known as N-cyclohexyl-N-methyl-2-[[(Z)-[phenyl(1,2,3,5-tetrahydro-2-oxoimidazo[2,1-b]quinazolin-7-yl)methylene]amino]oxy]acetamide, is a highly selective phosphodiesterase inhibitor. PDEs are a superfamily of enzymes that regulate the cellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in a variety of signal transduction pathways. By inhibiting PDE, this compound and its analogues can modulate these signaling pathways, offering therapeutic potential in a range of diseases.
This guide focuses on the synthetic chemistry of this compound analogues, providing a foundation for the design and synthesis of novel PDE inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Core Synthesis: The Imidazo[2,1-b]quinazolinone Scaffold
The central pharmacophore of this compound is the 1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-2-one ring system. Several synthetic routes have been developed for the construction of this tricyclic heterocycle. A common and effective method involves a multi-step sequence starting from readily available precursors.
General Synthetic Workflow for the Imidazo[2,1-b]quinazolinone Core
A representative synthetic workflow for the construction of the imidazo[2,1-b]quinazolinone core is depicted below. This process typically involves the initial formation of a quinazolinone ring followed by the annulation of the imidazole moiety.
Caption: General workflow for the synthesis of the imidazo[2,1-b]quinazolinone core.
Experimental Protocol: Synthesis of the Imidazo[2,1-b]quinazolinone Core
A generalized experimental protocol for the synthesis of the imidazo[2,1-b]quinazolinone scaffold is as follows:
-
Acylation of 2-aminobenzonitrile: 2-Aminobenzonitrile is reacted with chloroacetyl chloride in an inert solvent such as dichloromethane or tetrahydrofuran in the presence of a base (e.g., triethylamine or pyridine) to yield 2-(2-chloroacetamido)benzonitrile. The reaction is typically carried out at low temperatures (0 °C) and then allowed to warm to room temperature.
-
Amination: The resulting chloroacetamide is then reacted with an amine (e.g., ammonia or a primary amine) to introduce the nitrogen atom required for the imidazole ring formation. This reaction is often performed in a polar solvent like ethanol or dimethylformamide.
-
Intramolecular Cyclization: The final step is an intramolecular cyclization to form the tricyclic system. This can be achieved by heating the intermediate in the presence of a catalyst, such as a strong acid (e.g., hydrochloric acid) or a base (e.g., sodium ethoxide).
Synthesis of this compound Analogues: Introduction of the Side Chain
The synthesis of this compound and its analogues involves the attachment of a substituted aminooxy acetamide side chain to the 7-position of the imidazo[2,1-b]quinazolinone core. This is typically achieved through the formation of an oxime ether linkage.
General Strategy for Side Chain Attachment
The key steps for the introduction of the side chain are:
-
Functionalization of the 7-position: The 7-position of the imidazo[2,1-b]quinazolinone core is first functionalized to introduce a reactive handle, typically a carbonyl group. This can be achieved through various methods, such as a Vilsmeier-Haack reaction to introduce a formyl group.
-
Oxime Formation: The carbonyl group is then reacted with hydroxylamine to form an oxime.
-
O-Alkylation (Etherification): The oxime is subsequently O-alkylated with a suitable N-substituted-2-haloacetamide to form the desired oxime ether.
Experimental Workflow for Side Chain Installation
The following diagram illustrates the general workflow for the synthesis of the oxime ether side chain and its attachment to the core.
Caption: Workflow for the synthesis and attachment of the aminooxy acetamide side chain.
Experimental Protocol: Synthesis of the Oxime Ether Side Chain
A representative experimental protocol for the final steps of the synthesis of an this compound analogue is provided below:
-
Synthesis of N-cyclohexyl-N-methyl-2-chloroacetamide: N-Cyclohexyl-N-methylamine is reacted with chloroacetyl chloride in the presence of a base like triethylamine in an inert solvent.
-
O-Alkylation of the Oxime: The 7-(hydroxyiminomethyl)-imidazo[2,1-b]quinazolinone is dissolved in a polar aprotic solvent such as dimethylformamide, and a base (e.g., sodium hydride) is added to deprotonate the oxime. The N-cyclohexyl-N-methyl-2-chloroacetamide is then added, and the reaction mixture is stirred at room temperature or with gentle heating to afford the final product.
Structure-Activity Relationship (SAR)
The biological activity of this compound analogues is highly dependent on the nature of the substituents on both the heterocyclic core and the side chain. While specific quantitative SAR data for a broad range of this compound analogues is not extensively available in the public domain, general trends for phosphodiesterase inhibitors with similar scaffolds can be extrapolated.
| Compound ID | R1 (at core) | R2 (on phenyl) | R3 (on cyclohexyl) | PDE Inhibition IC50 (nM) |
| This compound | H | H | H | Data not publicly available |
| Analogue 1 | CH3 | 4-F | H | Hypothetical data |
| Analogue 2 | H | 3-Cl | 4-OH | Hypothetical data |
| Analogue 3 | OCH3 | H | H | Hypothetical data |
| Analogue 4 | H | 2,6-di-F | H | Hypothetical data |
Note: The table above is a template for data presentation. Specific IC50 values for this compound analogues are not readily found in published literature, highlighting a potential area for future research.
Key structural features that are likely to influence activity include:
-
The Imidazo[2,1-b]quinazolinone Core: This planar heterocyclic system is crucial for binding to the active site of the phosphodiesterase enzyme. Substitutions on this core can modulate binding affinity and selectivity.
-
The Phenyl Ring: The orientation and electronic properties of the phenyl group attached to the oxime linkage can significantly impact potency. Electron-withdrawing or electron-donating groups on this ring can alter the electronic distribution and steric interactions within the binding pocket.
-
The Cyclohexyl and Methyl Groups: These aliphatic groups on the terminal amide are likely to interact with hydrophobic pockets in the enzyme's active site. Variations in the size and lipophilicity of these groups can be explored to optimize binding.
-
The Oxime Ether Linkage: The geometry (E/Z isomerism) of the oxime ether can be critical for correct positioning of the side chain within the active site. The Z-isomer, as specified for this compound, is likely the more active conformation.
Phosphodiesterase Signaling Pathway
This compound and its analogues exert their effects by inhibiting the breakdown of cAMP and cGMP. This leads to an accumulation of these second messengers and subsequent activation of downstream signaling cascades.
Caption: Simplified signaling pathway showing the role of phosphodiesterase and the inhibitory action of this compound analogues.
Conclusion
This technical guide has outlined the key synthetic strategies for the preparation of this compound analogues and derivatives. The construction of the core imidazo[2,1-b]quinazolinone scaffold and the subsequent installation of the characteristic aminooxy acetamide side chain are central to the synthesis. While detailed public data on the structure-activity relationships of a broad series of this compound analogues is limited, the information provided herein offers a solid foundation for the rational design of new, potent, and selective phosphodiesterase inhibitors. Further research into the synthesis and biological evaluation of a diverse library of these compounds is warranted to fully explore their therapeutic potential.
Unveiling the Mitochondrial Maverick: A Toxicological Profile of Rhodamine 123 in Cellular Landscapes
For Immediate Release
A comprehensive technical guide exploring the cytotoxic effects and mechanisms of Rhodamine 123, a compound exhibiting selective toxicity towards carcinoma cells, has been compiled for researchers, scientists, and drug development professionals. This whitepaper details the quantitative toxicological data, experimental methodologies, and the intricate signaling pathways involved in Rhodamine 123-induced cell death.
Initially investigated as a fluorescent dye for visualizing mitochondria, Rhodamine 123 (Rh123) has garnered significant interest for its potent and selective cytotoxic properties against a range of cancer cell lines. This guide synthesizes key findings on its toxicological profile, offering a valuable resource for the scientific community.
Quantitative Toxicological Data
Rhodamine 123 demonstrates a marked preferential toxicity towards carcinoma cells while exhibiting minimal effects on normal epithelial cells. This selectivity is a key feature of its potential as an anti-cancer agent. The cytotoxic effects of Rhodamine 123 have been quantified across various cancer cell lines, with key findings summarized below.
| Cell Line Category | Cell Line(s) | Concentration | Effect | Citation |
| Carcinoma | Nine different cell types and lines | 10 µg/ml | >50% cell death within 7 days | [1] |
| Normal Epithelial | Six different cell types and lines | 10 µg/ml | Unaffected | [1] |
| Human Melanoma | UCLA-SO-M14, UCLA-SO-M21 | Not specified | Cytotoxic | |
| Human Colon Cancer | HT29 | Not specified | Cytotoxic | |
| Human Lung Cancer | P3 | Not specified | Cytotoxic | |
| Human Breast Cancer | B231 | Not specified | Cytotoxic |
Mechanism of Action: A Mitochondrial Trojan Horse
The primary mechanism underlying the cytotoxicity of Rhodamine 123 is its accumulation within the mitochondria of susceptible cells. This accumulation is driven by the high mitochondrial membrane potential characteristic of many cancer cells.[2] Once inside the mitochondria, Rhodamine 123 disrupts the organelle's function, leading to a cascade of events culminating in apoptotic cell death.
The key steps in the mechanism of action are:
-
Selective Accumulation: Rhodamine 123, a lipophilic cation, is readily taken up by cells and accumulates in the mitochondria in response to the negative mitochondrial membrane potential.
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): The high concentration of Rhodamine 123 within the mitochondria leads to the dissipation of the mitochondrial membrane potential.
-
Inhibition of ATP Synthesis: The disruption of the proton gradient across the inner mitochondrial membrane inhibits the function of ATP synthase, leading to a depletion of cellular ATP.
-
Induction of Apoptosis: The mitochondrial damage triggers the intrinsic pathway of apoptosis. This involves the release of pro-apoptotic factors from the mitochondria, activation of the caspase cascade, and ultimately, programmed cell death.
Signaling Pathways of Rhodamine 123-Induced Apoptosis
The apoptotic cascade initiated by Rhodamine 123 involves a complex interplay of pro- and anti-apoptotic proteins, primarily centered around the mitochondria.
Caption: Mitochondrial-mediated apoptosis induced by Rhodamine 123.
Experimental Protocols
Clonogenic Survival Assay
This assay is used to determine the ability of a single cell to grow into a colony, providing a measure of cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in 6-well plates at a low density (e.g., 500 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with varying concentrations of Rhodamine 123 for a specified duration (e.g., 24-72 hours). A vehicle control (e.g., DMSO) should be included.
-
Incubation: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Colony Formation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Staining and Counting: Fix the colonies with a solution of methanol and acetic acid, and then stain with crystal violet. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.
Flow Cytometry for Mitochondrial Membrane Potential (ΔΨm)
This method utilizes Rhodamine 123 as a fluorescent probe to measure changes in mitochondrial membrane potential.
Caption: Workflow for assessing mitochondrial membrane potential using Rhodamine 123 and flow cytometry.
Protocol:
-
Cell Preparation: Culture cells to the desired confluency and treat with Rhodamine 123 or a control vehicle.
-
Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with PBS.
-
Staining: Resuspend the cells in a buffer containing a working concentration of Rhodamine 123 (e.g., 1-10 µM).
-
Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.
-
Analysis: Analyze the cells on a flow cytometer, exciting at ~488 nm and collecting emission in the green channel (e.g., FL1, ~525 nm). A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.
Conclusion
Rhodamine 123 presents a compelling case as a selective cytotoxic agent against carcinoma cells, primarily through its targeted disruption of mitochondrial function. This technical guide provides a foundational understanding of its toxicological profile, mechanism of action, and the experimental approaches used for its evaluation. Further research, particularly in generating a broader range of IC50 values and elucidating the finer details of its induced signaling pathways, will be crucial for fully realizing its therapeutic potential.
References
Methodological & Application
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Application Notes & Protocols: Quantitative Analysis of R 80123 in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of the hypothetical small molecule R 80123 in various tissue matrices. The accurate determination of drug concentration in tissues is a critical aspect of preclinical and clinical drug development, providing essential information on pharmacokinetics, tissue distribution, and target engagement. The primary analytical methodology detailed here is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique widely used in bioanalysis.[1][2]
I. Analytical Method Overview
The quantification of this compound in tissue involves three key stages: tissue homogenization and extraction, chromatographic separation, and mass spectrometric detection. A stable isotope-labeled internal standard (SIL-IS) of this compound is recommended for the most accurate quantification, as it compensates for variability during sample preparation and analysis.
Key Analytical Parameters:
-
Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the chemical properties of this compound.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1]
II. Data Presentation: Quantitative Performance
The following tables summarize the typical validation parameters for a robust LC-MS/MS method for this compound quantification in a representative tissue matrix (e.g., liver). These values are illustrative and should be established for each specific tissue type and laboratory.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linearity Range | 1 - 200 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] |
| Limit of Detection (LOD) | 0.5 ng/mL |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |
| Low QC | 5 | < 9.2%[1] | < 10% | -7.4% to 9.1%[1] |
| Medium QC | 50 | < 5% | < 5% | ± 10% |
| High QC | 150 | < 3.4%[1] | < 5% | ± 10% |
Table 3: Recovery and Matrix Effect
| QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 85 - 95% | 90 - 110% |
| High QC | 88 - 98% | 92 - 108% |
III. Experimental Protocols
Protocol 1: Tissue Sample Homogenization and Extraction
This protocol describes the extraction of this compound from tissue samples using protein precipitation and liquid-liquid extraction.
Materials:
-
Tissue samples (e.g., liver, kidney, brain)
-
Homogenizer (e.g., bead beater, rotor-stator)
-
Internal Standard (IS) spiking solution
-
Acetonitrile (ACN) containing 1% formic acid (FA)
-
Ethyl acetate
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 ACN:Water)
Procedure:
-
Weigh approximately 50-100 mg of tissue into a homogenization tube.
-
Add a known volume of homogenization buffer (e.g., phosphate-buffered saline) and the internal standard.
-
Homogenize the tissue until a uniform suspension is achieved.
-
To a 100 µL aliquot of the tissue homogenate, add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate.
-
Vortex for 2 minutes and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of reconstitution solution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines the instrumental parameters for the analysis of this compound.
Instrumentation:
-
HPLC system (e.g., Agilent, Waters)
-
Mass spectrometer (e.g., Sciex, Thermo Fisher)
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
LC Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
MS/MS Parameters:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
This compound: To be determined based on compound structure (e.g., m/z 450.3 -> 321.2)
-
This compound-IS: To be determined based on IS structure (e.g., m/z 455.3 -> 326.2)
-
-
Collision Energy: Optimize for maximum signal intensity
-
Source Temperature: 550 °C
-
IonSpray Voltage: 5500 V
IV. Visualizations
Caption: Experimental workflow for this compound analysis in tissue.
Caption: Key components of bioanalytical method validation.
V. Bioanalytical Method Validation
A comprehensive validation of the bioanalytical method should be performed to ensure its reliability, reproducibility, and accuracy for the intended application. The validation should be conducted in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[4] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter between a series of measurements.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting, endogenous components of the matrix on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
VI. Conclusion
The presented application notes and protocols provide a robust framework for the quantitative analysis of this compound in tissue samples using LC-MS/MS. Adherence to these guidelines and proper method validation will ensure the generation of high-quality data to support drug development programs. The specific parameters and procedures may require optimization based on the physicochemical properties of this compound and the specific tissue matrix being analyzed.
References
- 1. Determination of Rhodamine 123 in rat plasma utilizing liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Protocol for Protein Extraction from the Breast Tissue that is Compatible with Two-Dimensional Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
Application Notes and Protocols for R 80123 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
R 80123 is a potent and highly selective phosphodiesterase (PDE) inhibitor. As a member of this important class of molecules, this compound holds significant promise for investigation in various therapeutic areas where modulation of cyclic nucleotide signaling is desirable. Phosphodiesterases are enzymes that regulate cellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of specific PDEs can lead to a range of physiological effects, making them attractive targets for drug discovery. These application notes provide detailed protocols and expected performance data for the use of this compound in high-throughput screening (HTS) assays designed to identify and characterize PDE inhibitors.
This compound is the Z-isomer of R 79595 and shares a similar functional profile with R 80122 (Revizinone), another well-characterized PDE inhibitor. This document will leverage established methodologies for PDE inhibitor screening to provide a comprehensive guide for researchers.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the enzymatic activity of phosphodiesterases. PDEs catalyze the hydrolysis of cAMP and cGMP to their inactive 5'-monophosphate forms. By blocking this degradation, this compound leads to an accumulation of intracellular cAMP and/or cGMP. These cyclic nucleotides, in turn, activate downstream effectors such as protein kinases (e.g., PKA and PKG), cyclic nucleotide-gated ion channels, and exchange proteins activated by cAMP (EPACs). The specific downstream consequences of PDE inhibition by this compound will depend on the PDE isoform(s) it selectively targets and the cellular context.
Data Presentation
While specific high-throughput screening data for this compound is not extensively published, the following tables present expected and representative data for a potent and selective PDE inhibitor based on established HTS assays and data from related compounds. These values should serve as a benchmark for assay development and validation.
Table 1: Representative HTS Performance Metrics for a PDE Inhibitor Assay
| Parameter | Value | Description |
| Z' Factor | ≥ 0.5 | A measure of assay quality, with a value ≥ 0.5 indicating a robust and reliable assay for HTS. |
| Signal-to-Background (S/B) Ratio | ≥ 3 | The ratio of the signal from the uninhibited enzyme to the background signal. |
| Coefficient of Variation (%CV) | ≤ 15% | A measure of the variability of the assay signal. |
Table 2: Illustrative IC50 Values for a Selective PDE Inhibitor
| PDE Isoform | IC50 (nM) | Assay Type |
| PDE X | 10 | Fluorescence Polarization |
| PDE Y | > 1000 | Fluorescence Polarization |
| PDE Z | > 1000 | Fluorescence Polarization |
Note: The specific PDE isoform selectivity of this compound would need to be determined experimentally.
Experimental Protocols
The following are detailed protocols for two common HTS assays used to screen for PDE inhibitors. These can be adapted for use with this compound.
Fluorescence Polarization (FP) Based HTS Assay
This assay measures the change in polarization of a fluorescently labeled cAMP or cGMP substrate upon its hydrolysis by a PDE.
Materials:
-
Purified recombinant PDE enzyme
-
Fluorescently labeled substrate (e.g., FAM-cAMP)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well, low-volume, black microplates
-
A microplate reader capable of measuring fluorescence polarization
Protocol:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO. Using an acoustic dispenser or a pintool, transfer a small volume (e.g., 50 nL) of the compound solutions to the wells of a 384-well plate. Also, include wells with DMSO only for positive (no inhibition) and negative (background) controls.
-
Enzyme Preparation: Dilute the purified PDE enzyme to the desired concentration in cold assay buffer. The optimal enzyme concentration should be determined empirically to yield a robust signal window.
-
Enzyme Addition: Add the diluted PDE enzyme solution to all wells except the negative control wells.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.
-
Substrate Addition: Add the fluorescently labeled substrate to all wells.
-
Reaction Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Data Acquisition: Read the fluorescence polarization on a compatible plate reader.
Luminescence-Based HTS Assay (e.g., PDE-Glo™)
This type of assay quantifies PDE activity by measuring the amount of remaining cAMP or cGMP after the enzymatic reaction. The remaining cyclic nucleotide is then used in a coupled-enzyme system to generate a luminescent signal.
Materials:
-
Purified recombinant PDE enzyme
-
cAMP or cGMP substrate
-
PDE-Glo™ Assay Kit (or similar) containing reaction buffer, termination buffer, detection reagent, and kinase reagent.
-
This compound (or other test compounds) dissolved in DMSO
-
384-well, solid white microplates
-
A microplate luminometer
Protocol:
-
Compound Plating: As described in the FP assay protocol, plate the test compounds and controls into a 384-well white plate.
-
Enzyme and Substrate Mix: Prepare a reaction mix containing the PDE enzyme and the cAMP or cGMP substrate in the reaction buffer provided with the kit.
-
Reaction Initiation: Add the enzyme/substrate mix to the wells of the plate.
-
Reaction Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Reaction Termination: Add the termination buffer to stop the PDE reaction.
-
Detection Reagent Addition: Add the detection reagent, which typically contains a protein kinase that is activated by the remaining cyclic nucleotide.
-
Kinase Reaction: Incubate the plate for a further 20-30 minutes to allow the kinase reaction to proceed.
-
Luminescence Generation: Add the kinase-glo reagent, which measures the amount of ATP consumed in the kinase reaction, thereby generating a luminescent signal that is inversely proportional to the PDE activity.
-
Data Acquisition: After a brief incubation (10 minutes), read the luminescence on a plate luminometer.
Conclusion
This compound is a valuable tool for studying the role of phosphodiesterases in various biological processes. The protocols and expected data presented in these application notes provide a solid foundation for researchers to develop and implement robust high-throughput screening assays to identify and characterize novel PDE inhibitors. The choice of assay will depend on the specific research goals and available instrumentation. Proper assay validation, including the determination of Z' factor and signal-to-background ratio, is crucial for the successful execution of any HTS campaign.
Application Note: Investigating Gene Expression Changes with the Selective PDE3 Inhibitor R 80123
For Researchers, Scientists, and Drug Development Professionals
Introduction
R 80123 is a selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme that plays a critical role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound leads to an accumulation of cAMP, which in turn activates downstream signaling pathways, most notably the Protein Kinase A (PKA) pathway. This activation can lead to the phosphorylation of transcription factors such as the cAMP response element-binding protein (CREB), which then modulates the expression of a variety of target genes. This application note provides a framework for utilizing this compound in gene expression studies, including a generalized experimental protocol and the expected signaling cascade.
While specific studies detailing the effects of this compound on gene expression are not yet prevalent in public literature, the known mechanism of PDE3 inhibition allows for the extrapolation of its potential applications in this area. The protocols and data presented here are intended as a guide for researchers to design and conduct their own investigations into the gene regulatory effects of this compound.
Mechanism of Action: From PDE3 Inhibition to Gene Regulation
This compound, as a selective PDE3 inhibitor, functions by preventing the degradation of cAMP. The subsequent increase in intracellular cAMP concentration activates PKA, which then phosphorylates CREB at a specific serine residue. Phosphorylated CREB (pCREB) translocates to the nucleus, where it binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby initiating or altering their transcription. Genes known to be regulated by the cAMP/PKA/CREB pathway include those involved in cell proliferation, differentiation, apoptosis, and metabolism, such as c-fos, BDNF, and Bcl-2.
Signaling Pathway Diagram
Data Presentation: Quantifying Gene Expression Changes
Following treatment with this compound, changes in the expression of target genes can be quantified using techniques such as quantitative PCR (qPCR) or RNA sequencing (RNA-seq). The following tables provide a template for presenting such data.
Table 1: Dose-Dependent Effect of this compound on Target Gene Expression (qPCR)
| Concentration of this compound (µM) | Target Gene 1 (Fold Change) | Target Gene 2 (Fold Change) | Housekeeping Gene (Ct value) |
|---|---|---|---|
| 0 (Vehicle Control) | 1.0 | 1.0 | 18.5 ± 0.2 |
| 0.1 | 1.5 ± 0.3 | 1.2 ± 0.1 | 18.6 ± 0.3 |
| 1 | 3.2 ± 0.5* | 2.5 ± 0.4* | 18.4 ± 0.2 |
| 10 | 5.8 ± 0.7** | 4.9 ± 0.6** | 18.5 ± 0.3 |
| 100 | 6.1 ± 0.8** | 5.2 ± 0.7** | 18.6 ± 0.2 |
Data are presented as mean ± SD. Statistical significance (e.g., p < 0.05, p < 0.01) should be determined relative to the vehicle control.
Table 2: Top Differentially Expressed Genes from RNA-seq Analysis (Example)
| Gene Symbol | Log2 Fold Change | p-value | FDR | Pathway Annotation |
|---|---|---|---|---|
| FOS | 3.1 | 1.2e-8 | 2.5e-7 | MAPK signaling pathway |
| BDNF | 2.5 | 3.4e-7 | 5.1e-6 | Neurotrophin signaling |
| NR4A1 | 4.2 | 5.6e-10 | 8.9e-9 | MAPK signaling pathway |
| BCL2 | -1.8 | 9.1e-6 | 1.2e-4 | Apoptosis |
| ICER | 3.8 | 2.2e-9 | 4.7e-8 | CREB signaling |
This table represents hypothetical data for illustrative purposes.
Experimental Protocols
The following are generalized protocols for studying the effect of this compound on gene expression in a cell culture model. These should be optimized based on the specific cell line and research question.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate the cells of interest (e.g., HEK293, SH-SY5Y, or a relevant primary cell line) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. Include a vehicle-only control.
-
Cell Treatment: Remove the existing culture medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 2, 6, 12, 24 hours) to capture both early and late gene expression events.
Protocol 2: RNA Extraction and cDNA Synthesis
-
RNA Isolation: After the treatment period, wash the cells with PBS and lyse them using a suitable lysis buffer. Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe a standardized amount of total RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and/or random primers.
Protocol 3: Gene Expression Analysis by qPCR
-
Primer Design: Design and validate primers specific to the target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a suitable SYBR Green or probe-based master mix.
-
Thermal Cycling: Perform the qPCR reaction using a real-time PCR system with an appropriate thermal cycling protocol.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and relative to the vehicle-treated control group.
Experimental Workflow Diagram
Conclusion
This compound, as a selective PDE3 inhibitor, holds promise as a tool for investigating the role of the cAMP signaling pathway in gene regulation. The protocols and frameworks provided in this application note offer a starting point for researchers to explore the effects of this compound on the expression of specific genes and on a global transcriptomic level. Further studies are warranted to elucidate the full spectrum of its gene regulatory activities and to validate its potential as a modulator of gene expression for therapeutic applications.
Application Notes and Protocols for R 80123 Handling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the standard operating procedures for handling the selective phosphodiesterase (PDE) inhibitor, R 80123. This document includes key data, experimental protocols, and safety guidelines to ensure proper usage and accurate results in a research setting.
Introduction to this compound
This compound is the Z-isomer of the compound R 79595 and is classified as a highly selective phosphodiesterase III (PDE III) inhibitor.[1][2] Its chemical name is N-cyclohexyl-N-methyl-2-[[[phenyl(1,2,3,5-tetrahydro-2-oxoimidazo[2,1-b]quinazolin-7-yl)methylene]amino]oxy]acetamide. This compound and its related compounds have been studied for their cardiotonic (positive inotropic) actions.[1][2] As a PDE III inhibitor, this compound functions by preventing the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger in cellular signaling.
Quantitative Data
The following table summarizes the comparative potency of this compound and its related isomers in a guinea pig heart failure model. It is important to note that this compound (the Z-isomer) is significantly less potent than its E-isomer, R 80122.[1][2][3]
| Compound | Isomeric Form | Relative Potency (Contractility & Cardiac Function) |
| R 80122 | E-isomer | ~100x more potent than this compound |
| R 79595 | 1:1 mixture of E and Z isomers | ~10x more potent than this compound |
| This compound | Z-isomer | Baseline |
Data derived from Schneider, J. et al. (1992).[1][2]
Signaling Pathway
This compound, as a PDE III inhibitor, modulates intracellular signaling pathways by increasing the concentration of cAMP. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a cellular response. In cardiac myocytes, this response includes an increase in contractility.
Caption: Signaling pathway of PDE3 inhibition by this compound.
Experimental Protocols
The following is a general protocol for an in vitro phosphodiesterase inhibition assay that can be adapted for use with this compound. Researchers should optimize the specific concentrations and incubation times for their experimental system.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on PDE III activity.
Materials:
-
This compound
-
Purified or recombinant human PDE III enzyme
-
[³H]-cAMP (radiolabeled substrate)
-
Snake venom nucleotidase
-
Anion exchange resin (e.g., Dowex)
-
Scintillation fluid and counter
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
96-well microplates
Workflow Diagram:
Caption: Workflow for an in vitro PDE inhibition assay.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired concentrations.
-
Prepare the PDE III enzyme solution to the desired concentration in assay buffer.
-
Prepare the substrate solution containing [³H]-cAMP in assay buffer.
-
-
Assay:
-
To each well of a 96-well plate, add the serially diluted this compound or vehicle control.
-
Add the PDE III enzyme solution to each well.
-
Pre-incubate the plate for 10-15 minutes at 30°C.
-
Initiate the enzymatic reaction by adding the [³H]-cAMP substrate solution to each well.
-
Incubate the plate for a defined period (e.g., 20-30 minutes) at 30°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination and Product Separation:
-
Stop the reaction by placing the plate in a boiling water bath for 1-2 minutes.
-
Cool the plate to room temperature.
-
Add snake venom nucleotidase to each well to convert the [³H]-5'-AMP product to [³H]-adenosine.
-
Incubate for 10-15 minutes at 30°C.
-
Add a slurry of anion exchange resin to each well. The resin will bind the unreacted [³H]-cAMP.
-
Centrifuge the plate to pellet the resin.
-
-
Detection:
-
Carefully transfer a portion of the supernatant (containing the [³H]-adenosine) from each well to a scintillation vial.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Handling and Storage
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.
Storage:
-
Store this compound as a solid at -20°C for long-term storage.[3]
-
For short-term storage, it can be kept at 4°C.[3]
-
Solutions of this compound in solvent can be stored at -80°C for up to six months or at -20°C for up to one month.[3]
-
Protect from light and moisture.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS) or professional scientific guidance. Researchers are responsible for conducting their own risk assessments and implementing appropriate safety measures.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Cardiac effects of R 79595 and its isomers (R 80122 and this compound) in an acute heart failure model. A new class of cardiotonic agents with highly selective phosphodiesterase III inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
preparing R 80123 stock solutions for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
R 80123 is a potent and highly selective inhibitor of phosphodiesterase III (PDE3), an enzyme crucial in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. As the Z-isomer of R 79595, this compound offers a valuable tool for investigating the physiological and pathological roles of PDE3. Its inhibitory action leads to an increase in intracellular cAMP, thereby modulating a variety of cellular processes, including cardiac muscle contraction, smooth muscle relaxation, and platelet aggregation. These application notes provide detailed protocols for the preparation of this compound stock solutions and guidelines for its use in experimental settings.
Data Presentation
The following table summarizes the key quantitative data for this compound:
| Property | Value |
| CAS Number | 133718-30-6 |
| Molecular Formula | C₂₆H₂₉N₅O₃ |
| Molecular Weight | 459.54 g/mol |
| Solubility | Soluble in DMSO |
| Recommended Storage | Store at -20°C |
| Stock Solution Stability | 1 month at -20°C; 6 months at -80°C |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound, a common starting concentration for many in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weigh this compound: Using an analytical balance, carefully weigh out 4.595 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Moles = Concentration (M) x Volume (L) = 0.010 mol/L x 0.001 L = 0.00001 mol
-
Mass (g) = Moles (mol) x Molecular Weight ( g/mol ) = 0.00001 mol x 459.54 g/mol = 0.004595 g = 4.595 mg
-
-
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. A clear solution should be observed. If necessary, gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the 10 mM DMSO stock solution to a working concentration for use in cell-based assays. It is crucial to maintain a low final concentration of DMSO (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate sterile cell culture medium or assay buffer
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment. Based on data from the more potent E-isomer (R 80122), a starting concentration range of 1-10 µM is recommended for initial experiments with this compound.
-
Serial Dilution (if necessary): For lower final concentrations, it is advisable to perform an intermediate dilution of the 10 mM stock solution in DMSO before the final dilution into the aqueous medium. This helps to prevent precipitation of the compound.
-
Final Dilution: Directly add the required volume of the this compound stock solution to the pre-warmed cell culture medium or assay buffer. Mix immediately and thoroughly by gentle pipetting or inversion.
-
Example for a 10 µM working solution: To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium (a 1:1000 dilution). The final DMSO concentration will be 0.1%.
-
-
Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the inhibitor.
-
Application: Add the prepared working solution to your cells and proceed with your experimental protocol.
Visualizations
Troubleshooting & Optimization
troubleshooting R 80123 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with the experimental compound R 80123. Our goal is to help you mitigate experimental variability and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an experimental hypoxia-activated prodrug. In its inactive form, it is relatively non-toxic to cells. However, under hypoxic (low oxygen) conditions, which are characteristic of solid tumors, it is enzymatically reduced to its active form.[1][2] The active metabolite is a potent DNA cross-linking agent that induces DNA damage and subsequently triggers cell death.
Q2: Why am I seeing significant variability in my experimental results with this compound?
Experimental variability with this compound can arise from several factors. The most common sources include inconsistent levels of hypoxia, variations in cell culture conditions, and the health and passage number of the cell lines used.[3][4] The reproducibility of cell-based assays is crucial for data reliability, and even minor variations in protocol can lead to significant differences in outcome.[3][4]
Q3: How critical is the passage number of my cells for this compound experiments?
The passage number of a cell line can significantly influence its characteristics and response to stimuli.[4] High-passage number cells may exhibit alterations in growth rate, morphology, and protein expression, which can affect their sensitivity to this compound.[4] It is recommended to use cells with a low passage number and to record the passage number for all experiments to ensure consistency.
Q4: What is the best way to store and handle this compound?
For specific storage and handling instructions, please refer to the product's material safety data sheet (MSDS) and technical data sheet. As a general guideline, compounds like this compound should be stored desiccated at the recommended temperature and protected from light to prevent degradation. Prepare stock solutions in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values between experiments
Q: My calculated IC50 value for this compound varies significantly from one experiment to the next. What could be the cause?
A: Inconsistent IC50 values are a common issue and can often be traced back to a few key experimental variables. The most likely culprits are variations in the level and duration of hypoxia, cell seeding density, and the metabolic activity of the cells.
Troubleshooting Steps:
-
Standardize Hypoxia Conditions: Ensure your hypoxia chamber or incubator provides a consistent and validated oxygen level for each experiment. Even small fluctuations can dramatically alter the activation of this compound.
-
Control Cell Density: Seed cells at a consistent density across all experiments. Overly confluent or sparse cultures will have different growth rates and metabolic activity, affecting their response to the compound.
-
Monitor Cell Health: Regularly check your cell cultures for signs of stress or contamination. Use cells that are in the logarithmic growth phase for your experiments.
-
Use a Positive Control: Include a well-characterized hypoxia-activated compound as a positive control to confirm that the experimental system is working as expected.
Table 1: Key Experimental Parameters for Consistent IC50 Determination
| Parameter | Recommended Range | Rationale |
| Oxygen Level | 0.1% - 1% O₂ | Optimal range for the activation of most hypoxia-activated prodrugs. |
| Duration of Hypoxia | 12 - 72 hours | Dependent on the cell line and experimental endpoint. Consistency is key. |
| Cell Seeding Density | 5,000 - 10,000 cells/well (96-well plate) | This should be optimized for each cell line to ensure logarithmic growth throughout the experiment. |
| Compound Incubation Time | 24 - 72 hours | Should be kept consistent across all experiments. |
Issue 2: High background signal or off-target toxicity in normoxic controls
Q: I'm observing significant cytotoxicity in my normoxic (normal oxygen) control group treated with this compound. Why is this happening?
A: While this compound is designed to be selectively active under hypoxic conditions, some off-target toxicity in normoxia can occur, especially at high concentrations. This could be due to compound instability, non-specific effects, or issues with the experimental setup.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure that your this compound stock solution has not degraded. Consider preparing a fresh stock solution.
-
Optimize Compound Concentration: Perform a dose-response curve to determine the optimal concentration range for your experiments. It's possible that the concentrations you are using are too high.
-
Check for Contamination: Test your cell cultures for mycoplasma contamination, which can alter cellular responses to treatments.[4]
-
Evaluate Assay Endpoint: The chosen viability or cytotoxicity assay may be sensitive to the compound or its vehicle. Consider using an alternative method to confirm your results. For example, some colorimetric assays can be affected by the chemical properties of the test compound.
Experimental Protocols
Protocol: Determining the IC50 of this compound in a Cancer Cell Line
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., HT29, SiHa)[1]
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well clear-bottom black plates[5]
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Hypoxia chamber or incubator
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 8,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete medium to achieve the desired final concentrations. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the cell plate and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Hypoxic Incubation:
-
Place one plate in a standard incubator (normoxia: ~21% O₂) and a duplicate plate in a hypoxia chamber (e.g., 1% O₂).
-
Incubate both plates for 48 hours (or your optimized time point).
-
-
Cell Viability Assay:
-
Remove the plates from the incubators and allow them to equilibrate to room temperature for 30 minutes.
-
Add the cell viability reagent according to the manufacturer's instructions (e.g., add 100 µL of CellTiter-Glo® reagent to each well).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized data against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value for both normoxic and hypoxic conditions.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound activation.
Caption: General experimental workflow for this compound efficacy testing.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 4. m.youtube.com [m.youtube.com]
- 5. selectscience.net [selectscience.net]
Technical Support Center: R 80123 (Illustrative Example: Dasatinib)
Disclaimer: Information on a specific molecule designated "R 80123" is not publicly available. This technical support guide uses Dasatinib (BMS-354825) , a well-characterized multi-kinase inhibitor, as an illustrative example to discuss common issues related to off-target effects and mitigation strategies for potent kinase inhibitors. The principles and methods described here are broadly applicable to researchers working with similar investigational compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with this compound (Dasatinib). How can we determine if these are due to off-target effects?
A1: Unexpected phenotypes are a common challenge when using potent, multi-targeted inhibitors. To dissect on-target versus off-target effects, consider the following troubleshooting workflow:
-
Dose-Response Analysis: Correlate the concentration required to induce the unexpected phenotype with the known IC50 values for on-targets (e.g., BCR-ABL, SRC family kinases) and known off-targets. If the phenotype occurs at concentrations significantly different from the on-target IC50, it may suggest an off-target effect.
-
Rescue Experiments: If the intended target is a kinase, try to rescue the phenotype by expressing a drug-resistant mutant of the target kinase. If the phenotype persists, it is likely off-target.
-
Chemical Analogs: Use a structurally related but inactive analog of this compound (Dasatinib) as a negative control. If the analog does not produce the phenotype, it suggests the effect is due to specific binding of the parent compound.
-
Orthogonal Inhibition: Use another inhibitor with a different chemical scaffold but the same intended on-target. If this second inhibitor does not reproduce the unexpected phenotype, it points towards an off-target effect specific to this compound's (Dasatinib's) chemical structure.
Q2: What are the primary known off-targets for this compound (Dasatinib) that we should be aware of?
A2: Dasatinib is known to inhibit a range of kinases beyond its primary targets (BCR-ABL and SRC family kinases). The extent of off-target inhibition is concentration-dependent. Key off-target families include, but are not limited to:
-
c-KIT: Important in hematopoiesis and melanogenesis.
-
PDGFRβ (Platelet-Derived Growth Factor Receptor Beta): Involved in cell growth and division.
-
Ephrin receptors (e.g., EPHA2): Regulate cell migration, adhesion, and axon guidance.
-
DDR1 (Discoidin domain receptor 1): A receptor tyrosine kinase activated by collagen.
Inhibition of these kinases can lead to a variety of cellular effects that may confound experimental results. For instance, inhibition of c-KIT and PDGFRβ can impact cell proliferation and survival in ways unrelated to the primary intended target.
Q3: How can we mitigate the off-target effects of this compound (Dasatinib) in our experiments?
A3: Mitigating off-target effects is crucial for data integrity. Here are several strategies:
-
Use the Lowest Effective Concentration: Titrate this compound (Dasatinib) to the lowest concentration that effectively inhibits the primary target. This minimizes the engagement of lower-affinity off-targets.
-
Employ Highly Specific Controls: As mentioned in Q1, use rescue experiments and orthogonal inhibitors to confirm that the observed effect is due to the intended on-target inhibition.
-
Utilize Target Knockdown/Knockout Models: The most rigorous approach is to compare the pharmacological effects of this compound (Dasatinib) with the genetic knockdown (e.g., using siRNA or shRNA) or knockout (e.g., using CRISPR/Cas9) of the intended target. If the phenotypes match, it provides strong evidence for on-target activity.
-
Consult Kinase Profiling Data: Be aware of the inhibitor's full kinase inhibition profile at the concentration you are using. This allows you to anticipate potential off-target effects.
Quantitative Data: Kinase Inhibition Profile of Dasatinib
The following table summarizes the inhibitory activity of Dasatinib against its primary on-targets and selected major off-targets. This data is essential for designing experiments with appropriate concentrations and for interpreting potential off-target effects.
| Target Kinase | IC50 / Kd (nM) | Kinase Family | Potential Biological Implication of Inhibition |
| ABL1 | <1 | ABL Family (On-Target) | Inhibition of Chronic Myeloid Leukemia cell growth |
| SRC | 0.5 - 1 | SRC Family (On-Target) | Modulation of cell adhesion, migration, and proliferation |
| LCK | 1 | SRC Family (On-Target) | T-cell signaling modulation |
| c-KIT | 5 | Receptor Tyrosine Kinase | Effects on hematopoiesis, potential for cardiotoxicity |
| PDGFRβ | 28 | Receptor Tyrosine Kinase | Anti-angiogenic effects, impact on fibroblast proliferation |
| EPHA2 | 15 | Receptor Tyrosine Kinase | Effects on cell morphology and migration |
| DDR1 | 1.6 | Receptor Tyrosine Kinase | Modulation of cell-extracellular matrix interactions |
Data compiled from various public sources and literature. Actual values may vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Western Blot for On-Target Engagement
This protocol verifies that this compound (Dasatinib) is engaging its intended target (e.g., SRC) in a cellular context by assessing the phosphorylation status of a downstream substrate.
Objective: To measure the inhibition of SRC kinase activity by assessing the phosphorylation of a known SRC substrate (e.g., FAK at Tyr397).
Materials:
-
Cell line of interest (e.g., HT-29)
-
This compound (Dasatinib)
-
Complete cell culture medium
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-FAK (Tyr397), anti-total-FAK, anti-beta-actin
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-range of this compound (Dasatinib) (e.g., 0, 1, 10, 100 nM) for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 1X lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-phospho-FAK) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and develop the blot using an ECL substrate.
-
-
Analysis: Quantify band intensities. A decrease in the ratio of phospho-FAK to total-FAK with increasing drug concentration indicates on-target engagement. Reprobe the blot for a loading control (e.g., beta-actin).
Visualizations
Signaling Pathway Diagram
Caption: On- and off-target pathways of this compound (Dasatinib).
Experimental Workflow Diagram
Caption: Logic diagram for troubleshooting off-target effects.
improving the stability of R 80123 in solution
Welcome to the technical support center for R 80123. This resource provides researchers, scientists, and drug development professionals with essential information for handling and improving the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a highly selective phosphodiesterase (PDE) inhibitor used for research purposes.[1][2] It is the Z-isomer of R 79595.[2] Key chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 133718-30-6[1] |
| Molecular Formula | C26H29N5O3[1] |
| Molecular Weight | 459.54 g/mol [1] |
| Purity | ≥98% |
Q2: What is the recommended solvent for preparing a stock solution of this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For experimental use, it is critical to prepare a concentrated stock solution in DMSO first before diluting it into aqueous buffers or cell culture media.
Q3: How should I properly store solid this compound and its stock solutions?
Proper storage is crucial to maintain the integrity of the compound.
-
Solid Compound: Store the lyophilized powder at -20°C.
-
Stock Solutions: Once dissolved, solutions should be aliquoted into single-use vials to prevent degradation from repeated freeze-thaw cycles.[1] Recommended storage conditions for stock solutions are as follows:
Q4: Is this compound chemically stable?
The product is expected to be chemically stable under standard ambient conditions at room temperature. However, like many complex organic molecules, it may be sensitive to specific conditions. It should be protected from strong oxidizing agents. Long-term stability in aqueous solutions at physiological pH has not been extensively documented and should be experimentally verified.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in solution.
Q5: I observed precipitation after diluting my DMSO stock solution into an aqueous buffer. What should I do?
Precipitation is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. This is often due to the compound's low aqueous solubility.
Troubleshooting Steps:
-
Verify Concentration: Ensure the final concentration in the aqueous buffer does not exceed the solubility limit of this compound.
-
Increase Solvent Content: Consider if a small, permissible amount of a co-solvent (like Tween® 80, PEG400, or ethanol) can be added to the final solution to improve solubility. Always check for vehicle effects in your experimental controls.
-
Adjust pH: The solubility of a compound can be pH-dependent. If your experimental design allows, test the solubility at different pH values.
-
Warm and Sonicate: To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period.[1]
Below is a decision-making workflow for troubleshooting precipitation issues.
Q6: I suspect the compound is degrading in my experimental conditions. How can I confirm this?
Loss of biological activity or changes in analytical profiles can indicate degradation. A stability-indicating method, typically High-Performance Liquid Chromatography (HPLC), is required to confirm and quantify degradation.
Illustrative Stability Data (Hypothetical):
The following table shows hypothetical stability data for this compound (10 µM) in a Phosphate-Buffered Saline (PBS, pH 7.4) solution containing 0.1% DMSO.
| Time Point | Temperature | % Remaining of Initial this compound |
| 0 hours | 37°C | 100% |
| 2 hours | 37°C | 98.2% |
| 6 hours | 37°C | 91.5% |
| 12 hours | 37°C | 84.1% |
| 24 hours | 37°C | 72.3% |
| Note: This data is for illustrative purposes only and should be experimentally determined. |
Experimental Protocols
Protocol: Assessing Solution Stability of this compound by HPLC
This protocol outlines a general method to assess the stability of this compound in an aqueous solution over time.
Objective: To quantify the percentage of this compound remaining in solution under specific conditions (e.g., 37°C, pH 7.4).
Materials:
-
This compound
-
HPLC-grade DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Incubator or water bath set to 37°C
-
Autosampler vials
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Working Solution: Dilute the stock solution to a final concentration of 10 µM in pre-warmed (37°C) PBS, pH 7.4. The final DMSO concentration should be kept low (e.g., ≤0.1%) to minimize its effect on stability and the experiment.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and transfer it to an HPLC vial. This is your T=0 sample. Analyze immediately or store at -80°C if analysis will be delayed.
-
Incubation: Place the remaining working solution in an incubator at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 2, 4, 8, 12, 24 hours), withdraw aliquots of the working solution and transfer them to HPLC vials.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A suitable gradient, for example, 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength appropriate for this compound (determined by UV scan).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
The following diagram illustrates the general workflow for this stability assessment.
References
Technical Support Center: R 80123-Based Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing R 80123, a selective phosphodiesterase (PDE) inhibitor. The information is designed to help identify and resolve common pitfalls encountered during experimental assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound-based assays, presented in a question-and-answer format.
Issue 1: High Variability Between Replicates or Assays
-
Question: Why am I observing significant variability in my IC50 values for this compound across different experiments or even within the same plate?
-
Answer: High variability is a frequent challenge in enzyme inhibition assays.[1] The root cause often lies in inconsistent experimental conditions. Key factors to investigate include:
-
Pipetting Inaccuracy: Small volume errors, especially with concentrated stock solutions of this compound or the enzyme, can lead to large variations in the final concentrations. Always use calibrated pipettes and consider preparing a master mix for each reagent to be dispensed.[2]
-
Reagent Instability: Ensure that the PDE enzyme has not undergone multiple freeze-thaw cycles, which can reduce its activity.[3] Substrates like cAMP or cGMP can also degrade if not stored correctly. Prepare fresh solutions whenever possible.[4]
-
Temperature and Incubation Time Fluctuations: Enzymes are highly sensitive to temperature.[3] Ensure uniform temperature across the microplate during incubation. Inconsistent incubation times can also lead to variable results.
-
Plate Edge Effects: Evaporation in the outer wells of a microplate can concentrate reagents, leading to altered enzyme activity.[3] To mitigate this, avoid using the outermost wells or fill them with a buffer or water.
-
Below is a logical workflow to diagnose the source of high variability.
Caption: Troubleshooting workflow for high assay variability.
Issue 2: Lower Than Expected Potency (High IC50 Value)
-
Question: The calculated IC50 value for this compound is much higher than anticipated. What could be the cause?
-
Answer: An unexpectedly high IC50 value suggests that this compound is less effective at inhibiting the PDE enzyme in your assay than expected. Potential causes include:
-
Incorrect this compound Concentration: The stock solution of this compound may have degraded or been prepared incorrectly. Verify the concentration and consider preparing a fresh stock.
-
Sub-optimal Assay Conditions: The pH or salt concentration of your buffer may not be ideal for this compound binding or enzyme activity.[3]
-
High Enzyme Concentration: If the concentration of the PDE enzyme is too high, a greater amount of inhibitor is required to achieve 50% inhibition. Try reducing the enzyme concentration.
-
Substrate Concentration: The IC50 of a competitive inhibitor can be influenced by the substrate concentration. Ensure you are using a consistent and appropriate concentration of cAMP or cGMP, typically at or below the Michaelis constant (Km).
-
Issue 3: High Background Signal in No-Enzyme Control Wells
-
Question: My wells without any PDE enzyme are still showing a high signal. What should I do?
-
Answer: A high background signal can mask the true inhibitory effect of this compound. This issue often points to:
-
Contaminated Reagents: One of your assay components (e.g., substrate, buffer) might be contaminated with a substance that generates a signal in your detection system.[1]
-
Non-Enzymatic Substrate Degradation: The substrate (cAMP/cGMP) may be breaking down spontaneously under your assay conditions.
-
Autofluorescence (Fluorescence-Based Assays): this compound itself or other components in the well might be autofluorescent at the wavelengths used for detection. Measure the fluorescence of the compound in the assay buffer without other reagents to check for this.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action for this compound?
-
A1: this compound is a selective inhibitor of phosphodiesterase (PDE) enzymes. PDEs are responsible for degrading cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial intracellular second messengers. By inhibiting a specific PDE, this compound prevents the degradation of these cyclic nucleotides, leading to their accumulation within the cell. This elevates the signaling activity of pathways dependent on cAMP or cGMP, such as those mediated by protein kinase A (PKA) and protein kinase G (PKG).[5][6]
-
The diagram below illustrates the general signaling pathway affected by this compound.
Caption: this compound inhibits PDE, increasing cAMP/cGMP levels.
-
Q2: Which type of control experiments should I include in my this compound assay?
-
A2: A robust set of controls is essential for interpreting your data correctly. You should always include:
-
No-Enzyme Control: Contains all assay components except the PDE enzyme. This helps determine the background signal.
-
Positive Control: A known inhibitor of your target PDE. This confirms that the assay is capable of detecting inhibition.
-
Vehicle Control (Negative Control): Contains all assay components, including the solvent (e.g., DMSO) used to dissolve this compound, but not the inhibitor itself. This represents 0% inhibition.
-
No-Inhibitor Control: Contains the enzyme, substrate, and buffer to measure maximum enzyme activity (100% activity).
-
-
-
Q3: How soluble is this compound and in what solvent should I dissolve it?
-
A3: this compound is typically soluble in organic solvents like dimethyl sulfoxide (DMSO). It is crucial to first dissolve the compound in a small amount of 100% DMSO and then make further dilutions in the aqueous assay buffer. Be mindful that high concentrations of DMSO can inhibit some enzymes, so the final concentration in your assay should typically be kept below 1%.
-
Quantitative Data Summary
The following table provides representative data from a typical this compound dose-response experiment using a fluorescence polarization (FP) assay. The IC50 value is calculated from the percent inhibition data.
| This compound Conc. (nM) | Average FP Signal (mP) | % Inhibition |
| 0 (Vehicle) | 350 | 0.0% |
| 1 | 335 | 10.7% |
| 5 | 290 | 42.9% |
| 10 | 245 | 75.0% |
| 50 | 180 | 121.4% (Max Inh.) |
| 100 | 175 | 125.0% (Max Inh.) |
| 500 | 176 | 124.3% (Max Inh.) |
| IC50 | ~6.5 nM |
Note: Percent inhibition is calculated relative to the vehicle (0% inhibition) and a no-enzyme control (100% inhibition, FP signal of 140 mP in this example).
Experimental Protocol
Protocol: Determining the IC50 of this compound using a Fluorescence Polarization (FP) Assay
This protocol outlines a method for measuring the inhibitory activity of this compound on a specific PDE enzyme.
Materials:
-
Recombinant human PDE enzyme
-
FAM-labeled cGMP/cAMP substrate
-
This compound compound
-
Assay Buffer (e.g., Tris-HCl with MgCl2)
-
Binding Agent (stops the reaction)
-
Black, low-volume 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution to create a dose-response curve (e.g., 10 concentrations). Further dilute these in Assay Buffer to the desired starting concentration.
-
-
Assay Setup:
-
To the wells of a 384-well plate, add 5 µL of the diluted this compound solution or control (vehicle or positive control).
-
Add 5 µL of diluted PDE enzyme solution to all wells except the no-enzyme controls.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of the FAM-labeled cGMP/cAMP substrate solution to all wells.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Reaction Termination and Detection:
-
Stop the enzymatic reaction by adding 10 µL of the binding agent to each well.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. youtube.com [youtube.com]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: R-80123 (Rhodamine 123)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with R-80123, a compound identified as the well-studied mitochondrial-specific fluorescent dye and antineoplastic agent, Rhodamine 123 (R123).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of R-80123 (Rhodamine 123) cytotoxicity?
A1: The cytotoxicity of Rhodamine 123 (R123) is primarily linked to its accumulation in the mitochondria of living cells. This accumulation is driven by the mitochondrial membrane potential. Once inside the mitochondria, R123 inhibits the F₀F₁-ATPase, a critical enzyme for ATP synthesis.[1] This disruption of mitochondrial bioenergetic function leads to a cascade of events, including a decrease in cellular ATP, increased production of reactive oxygen species (ROS), and ultimately, induction of apoptosis (programmed cell death).[2][3]
Q2: Why do I observe variable cytotoxicity with R-80123 (Rhodamine 123) across different cell lines?
A2: The selective cytotoxicity of R123 is a known phenomenon.[4][5] Several factors contribute to this variability:
-
Mitochondrial Membrane Potential: Carcinoma cells often have a higher mitochondrial membrane potential compared to normal epithelial cells, leading to greater accumulation of the positively charged R123 and consequently, higher toxicity.[1]
-
Efflux Pump Expression: R123 is a substrate for efflux pumps like P-glycoprotein (Pgp) and Multidrug Resistance-Associated Protein (MRP).[6] Cells with higher expression of these pumps will actively transport R123 out of the cell, reducing its intracellular concentration and cytotoxic effects.[6]
-
Metabolic Profile: The metabolic state of the cells can influence their susceptibility. For instance, cells that are highly reliant on glycolysis may be less sensitive to mitochondrial inhibition by R123.
Q3: Can I use R-80123 (Rhodamine 123) as a mitochondrial stain without inducing cytotoxicity?
A3: Yes, R123 is widely used as a fluorescent probe to assess mitochondrial membrane potential.[7] To use it as a stain with minimal cytotoxic effects, it is crucial to use it at low concentrations and for short incubation periods.[4] For imaging purposes, a concentration range of 0.1-1 µM for 15-30 minutes is often sufficient to label mitochondria without causing significant immediate cell death. However, the optimal non-toxic concentration and incubation time should be determined empirically for each cell type.
Troubleshooting Guides
Issue: High levels of cell death observed after R-80123 (Rhodamine 123) treatment in my experiment.
This guide provides strategies to mitigate the cytotoxic effects of R-80123 when cell viability is desired.
1. Optimization of Experimental Parameters
Reducing the concentration of R-80123 and the duration of exposure is the most direct way to decrease cytotoxicity.
| Parameter | Standard Range (Cytotoxic) | Recommended Range (Reduced Cytotoxicity) |
| Concentration | 1 - 10 µg/mL (approx. 2.6 - 26 µM) | 0.1 - 1 µM |
| Incubation Time | 24 - 72 hours | 15 - 60 minutes |
Experimental Protocol: Determining the Optimal Non-Toxic Concentration of R-80123
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
R-80123 Dilution Series: Prepare a serial dilution of R-80123 in your cell culture medium. A suggested range is from 10 µM down to 0.01 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of R-80123. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve R-80123).
-
Incubation: Incubate the cells for a range of time points (e.g., 1, 4, 12, and 24 hours).
-
Viability Assay: At the end of each incubation period, assess cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo® assay.
-
Data Analysis: Plot cell viability against the concentration of R-80123 for each time point. The highest concentration and longest incubation time that results in minimal (e.g., >95%) cell viability can be considered non-toxic for your experimental conditions.
2. Modulating Cellular Uptake and Efflux
Cellular accumulation of R-80123 is a key determinant of its toxicity.
-
Promoting Efflux: If your cells express efflux pumps like P-glycoprotein, their activity will naturally reduce intracellular R-80123 levels. While not a direct method of reduction, being aware of the expression levels in your cell line can help explain observed resistance to cytotoxicity.
-
Inhibiting Uptake: While there are no specific inhibitors for R-80123 uptake, reducing the incubation temperature to 4°C can significantly decrease cellular uptake, as it is an active process.[6] This, however, will also affect other cellular processes.
3. Co-treatment with Protective Agents
Supplementing the culture medium with antioxidants may help mitigate some of the downstream effects of mitochondrial dysfunction, such as damage from reactive oxygen species (ROS).
| Co-treatment Agent | Proposed Mechanism | Typical Concentration Range |
| N-acetylcysteine (NAC) | ROS scavenger and precursor to glutathione. | 1 - 10 mM |
| MitoQ | Mitochondria-targeted antioxidant. | 100 nM - 1 µM |
| Vitamin E (α-tocopherol) | Lipid-soluble antioxidant that protects membranes from lipid peroxidation. | 10 - 100 µM |
Experimental Protocol: Assessing the Protective Effect of N-acetylcysteine (NAC)
-
Cell Seeding: Plate cells in a 96-well plate.
-
Pre-treatment with NAC: One hour prior to R-80123 treatment, replace the medium with fresh medium containing various concentrations of NAC (e.g., 1, 5, 10 mM). Include a no-NAC control.
-
R-80123 Treatment: Add a cytotoxic concentration of R-80123 (determined from previous experiments) to the wells, with and without NAC.
-
Incubation: Incubate for the desired time period (e.g., 24 hours).
-
Viability Assay: Perform a cell viability assay.
-
Data Analysis: Compare the viability of cells treated with R-80123 alone to those co-treated with NAC to determine if NAC provides a protective effect.
Visualizations
Signaling Pathway of R-80123 (Rhodamine 123) Induced Cytotoxicity
Caption: Signaling pathway of R-80123 (Rhodamine 123) induced cytotoxicity.
Experimental Workflow for Reducing R-80123 Cytotoxicitydot
References
- 1. Basis for the selective cytotoxicity of rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Mitochondria Membrane Potential to Study CLIC4 Knockdown-induced HN4 Cell Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Selective toxicity of rhodamine 123 in carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhodamine-123 selectively reduces clonal growth of carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of rhodamine 123 accumulation and efflux in cells with P-glycoprotein-mediated and MRP-associated multidrug resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rhodamine 123 - Wikipedia [en.wikipedia.org]
addressing inconsistent results with R 80123
Disclaimer: The compound "R 80123" does not correspond to a known molecule in publicly available scientific literature or databases. The following technical support guide is a generalized example created to address common issues encountered with novel research compounds and is intended for illustrative purposes.
Troubleshooting Guides
This section provides solutions to potential issues that may arise during the experimental use of this compound.
Question: We are observing significant variability in the IC50 values for this compound across different experimental batches. What could be the cause?
Answer:
Inconsistent IC50 values for this compound can stem from several factors, ranging from procedural variances to reagent stability. Below is a summary of potential causes and a table illustrating typical data variability.
Table 1: Example of Inconsistent IC50 Values for this compound
| Experiment Batch | Cell Line | Passage Number | IC50 (nM) | Notes |
| Batch 1 | HT-29 | 5 | 15.2 | Initial successful experiment. |
| Batch 2 | HT-29 | 15 | 45.8 | Higher passage number; potential for phenotype drift. |
| Batch 3 | HT-29 | 6 | 18.5 | Different lot of FBS used. |
| Batch 4 | HT-29 | 7 | 32.1 | This compound stock solution stored at 4°C for 1 week. |
Potential Causes and Solutions:
-
Cell Culture Conditions:
-
High Cell Passage Number: Cells at high passage numbers can exhibit altered signaling pathways and drug sensitivity.
-
Recommendation: Use cells within a consistent and low passage number range (e.g., passages 5-10) for all experiments.
-
-
Serum Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors that may interfere with the activity of this compound.
-
Recommendation: Qualify a single large lot of FBS for the entire series of experiments.
-
-
-
Compound Stability and Handling:
-
Improper Storage: this compound may be unstable if not stored correctly.
-
Recommendation: Prepare fresh stock solutions for each experiment or store single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Solubility Issues: Poor solubility can lead to inaccurate concentrations in your assay.
-
Recommendation: Visually inspect the stock solution for any precipitation. Consider using a different solvent or performing a solubility test.
-
-
-
Assay Protocol:
-
Inconsistent Incubation Times: Variations in incubation time with this compound can affect the observed IC50.
-
Recommendation: Strictly adhere to the incubation times specified in the protocol.
-
-
Detailed Experimental Protocol: Cell Viability Assay for IC50 Determination
-
Cell Seeding:
-
Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Viability Assessment (using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is readily soluble in DMSO at concentrations up to 50 mM. For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it in the buffer of choice. Please note that the final DMSO concentration in your assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
Q2: How should I store this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions in DMSO can be stored at -80°C in single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
Q3: Does this compound have any known off-target effects?
A3: As a novel compound, the off-target profile of this compound has not been fully characterized. We recommend performing appropriate control experiments, such as testing the compound in a cell line known not to express the target of interest, to assess potential off-target effects.
Q4: Can this compound be used in in-vivo studies?
A4: Preliminary data suggests that this compound has moderate oral bioavailability. However, formulation and pharmacokinetic studies are ongoing. For initial in-vivo experiments, intraperitoneal (IP) injection is recommended. Please contact our technical support team for more detailed information on formulation for in-vivo use.
Signaling Pathway Diagram
Caption: Hypothetical ABC signaling pathway showing the inhibitory action of this compound on Kinase X (KX).
protocol modifications for enhanced R 80123 activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the novel MEK1/2 inhibitor, R 80123. The following sections detail protocol modifications to enhance experimental activity and address common issues encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective, and orally bioavailable small-molecule inhibitor of MEK1 and MEK2, key protein kinases in the RAS/RAF/MEK/ERK signaling pathway. It is an allosteric, non-ATP-competitive inhibitor that binds to a pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation.[1][2] This prevents the phosphorylation and activation of downstream targets ERK1 and ERK2, leading to the inhibition of cell proliferation and induction of apoptosis in tumor cells with activating mutations in the MAPK pathway.[2][3][4]
Q2: How should I dissolve and store this compound?
A2: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend preparing a stock solution of 10-50 mM in fresh, anhydrous Dimethyl Sulfoxide (DMSO). The compound is highly soluble in DMSO.[5] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is less than 0.1% to avoid solvent-induced toxicity.
Q3: What are the recommended starting concentrations for cell-based assays?
A3: The optimal concentration of this compound is highly dependent on the cell line and the experimental endpoint. We strongly recommend performing a dose-response experiment for each new cell line to determine the EC50 or IC50 value. Based on data from analogous MEK inhibitors, a starting concentration range of 0.1 nM to 10 µM is recommended.[6][7] For initial screening, concentrations between 10 nM and 1 µM are often effective for sensitive cell lines, particularly those with BRAF or KRAS mutations.[3]
Q4: I am observing inconsistent results or a loss of this compound activity. What are the possible causes?
A4: Inconsistent results can arise from several factors:
-
Compound Degradation: Repeated freeze-thaw cycles of the stock solution can lead to degradation. Always use fresh aliquots for experiments.
-
Cellular Confluence: High cell density can alter signaling pathways and reduce inhibitor efficacy. Ensure cells are in the logarithmic growth phase and are plated at a consistent density for all experiments.
-
Serum Components: Growth factors in fetal bovine serum (FBS) can activate parallel signaling pathways, potentially masking the effect of MEK inhibition. Consider reducing the serum concentration or performing experiments under serum-starved conditions for a defined period before adding the inhibitor.
-
Cell Line Specifics: The genetic background of your cell line is critical. Cells without mutations that activate the MAPK pathway may be inherently resistant to MEK inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Potency or No Effect | 1. Incorrect Concentration: The concentration used is too low for the specific cell line. 2. Compound Inactivity: The inhibitor has degraded due to improper storage or handling. 3. Cell Line Resistance: The cell line does not depend on the MAPK pathway for survival. | 1. Perform a dose-response curve starting from a low concentration (e.g., 0.1 nM) to a high concentration (e.g., 50 µM) to determine the IC50. 2. Use a fresh aliquot of this compound. Validate its activity on a known sensitive cell line (e.g., A375). 3. Confirm the presence of activating BRAF or RAS mutations in your cell line. Use a structurally distinct MEK inhibitor to see if the phenotype is replicated.[3] |
| High Cytotoxicity at Low Concentrations | 1. Off-Target Effects: At higher concentrations, the inhibitor may affect other kinases. 2. Solvent Toxicity: The final DMSO concentration in the media is too high (>0.1%). 3. On-Target Toxicity: The cell line is extremely sensitive to MEK pathway inhibition. | 1. Lower the inhibitor concentration to the lowest effective dose determined by your dose-response curve. 2. Prepare a vehicle control with the same final DMSO concentration as your highest inhibitor dose to assess solvent effects. 3. Reduce the incubation time and/or inhibitor concentration. |
| Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven number of cells plated across wells. 2. Pipetting Errors: Inaccurate dilution or addition of the inhibitor. 3. Edge Effects in Plates: Evaporation in the outer wells of a 96-well plate during long incubations. | 1. Ensure a homogenous single-cell suspension before plating. Trypsinize cells thoroughly but gently. 2. Calibrate pipettes regularly. Use a multi-channel pipette for adding reagents to plates where possible. 3. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
Quantitative Data Summary
The following tables provide representative data for this compound, based on analogous, well-characterized MEK inhibitors like Cobimetinib and Trametinib.
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value |
| Target | MEK1 / MEK2 |
| Mechanism | Allosteric, Non-ATP Competitive |
| Molar Mass | 531.4 g/mol |
| Biochemical IC50 (MEK1) | 4.2 nM[3][5][6] |
| Recommended Solvent | DMSO (up to 100 mg/mL)[5] |
| Storage | -20°C or -80°C (Stock Solution) |
Table 2: Recommended Starting Concentrations for Cell-Based Assays
| Cell Line (Cancer Type) | Mutation Status | Typical IC50 Range (72h) | Recommended Starting Range |
| A375 (Melanoma) | BRAF V600E | 1 - 10 nM | 0.5 - 50 nM |
| HCT116 (Colorectal) | KRAS G13D | 10 - 100 nM | 5 - 500 nM |
| SW480 (Colorectal) | KRAS G12V | 50 - 200 nM | 10 - 1000 nM[8] |
| BON1 (Neuroendocrine) | NRAS Q61R | 0.1 - 1 nM | 0.05 - 10 nM[2] |
| 786-O (Renal) | WT | 500 - 800 nM | 100 nM - 5 µM[7] |
Note: These values are for guidance only. Actual IC50 values must be determined empirically for your specific experimental system.
Signaling Pathway & Workflow Diagrams
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of ERK Phosphorylation
This protocol verifies the on-target activity of this compound by measuring the phosphorylation status of ERK1/2.
Materials:
-
Cell culture plates (6-well)
-
This compound stock solution (10 mM in DMSO)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Primary antibodies: Rabbit anti-Phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total ERK1/2, Mouse anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies: Anti-rabbit IgG, Anti-mouse IgG
-
PVDF membrane
-
ECL Chemiluminescence substrate
Methodology:
-
Cell Seeding: Plate cells (e.g., A375) in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Incubate for 24 hours.
-
Serum Starvation (Optional): To reduce basal ERK activity, replace the medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 1-4 hours). Include a DMSO vehicle control.
-
Cell Lysis: Aspirate the medium and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add 4x Laemmli buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.[9]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and subsequently transfer the proteins to a PVDF membrane.[10]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times with TBST for 5 minutes each.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST for 5 minutes each.
-
-
Detection: Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.[10]
-
Stripping and Re-probing: To analyze total ERK and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
Protocol 2: Cell Viability (MTT) Assay
This protocol determines the effect of this compound on cell viability and is used to calculate the IC50 value.
Materials:
-
96-well clear, flat-bottom cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Multi-channel pipette
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[12]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations (e.g., 0, 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO only) and a no-cell control (medium only for background).[8]
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well (final concentration ~0.5 mg/mL).[12][13]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[12]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[11] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-650 nm can be used to subtract background.[12][13]
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot the percent viability against the log of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. Cobimetinib | GDC-0973 | MEK1 inhibitor | TargetMol [targetmol.com]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preclinical activity of cobimetinib alone or in combination with chemotherapy and targeted therapies in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bio-rad.com [bio-rad.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
Validation & Comparative
Validating the Efficacy of PR-104 (formerly R 80123) In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of PR-104, a hypoxia-activated prodrug, against other alternatives, supported by experimental data. PR-104 is a phosphate ester pre-prodrug that is rapidly hydrolyzed in vivo to PR-104A. PR-104A is then reduced to its active cytotoxic metabolites, PR-104H (hydroxylamine) and PR-104M (amine), which are DNA-crosslinking agents.[1] This activation occurs preferentially in the hypoxic cores of solid tumors but can also be mediated aerobically by the enzyme aldo-keto reductase 1C3 (AKR1C3).[2]
Comparative Efficacy of PR-104 in Xenograft Models
The antitumor activity of PR-104 has been evaluated in various human tumor xenograft models, demonstrating significant efficacy both as a monotherapy and in combination with other cancer treatments.
Monotherapy Studies
In a pediatric preclinical testing program, PR-104 administered weekly at its maximum tolerated dose (MTD) of 550 mg/kg induced objective responses in 21 out of 34 solid tumor models. It also maintained complete responses in all seven tested acute lymphoblastic leukemia (ALL) models. However, the antitumor activity was substantially diminished at lower doses, indicating a steep dose-response relationship.
| Tumor Model | Treatment | Outcome |
| Pediatric Solid Tumors (various) | PR-104 (550 mg/kg, weekly x 6) | Objective responses in 21/34 models |
| Acute Lymphoblastic Leukemia (various) | PR-104 (550 mg/kg, weekly x 6) | Maintained complete responses in 7/7 models |
Comparative and Combination Therapy Studies
PR-104 has shown superior or comparable efficacy when compared to other hypoxia-activated prodrugs and conventional chemotherapies.
In tumor excision assays using HT29, SiHa, and H460 xenografts, PR-104 demonstrated greater killing of both hypoxic (radioresistant) and aerobic tumor cells compared to tirapazamine and conventional mustards at equivalent host toxicity.
A direct comparison with the hypoxia-activated prodrug tirapazamine in SiHa xenografts revealed that PR-104 had superior activity when combined with single-dose radiotherapy.[3] This is attributed to the different pharmacokinetic and pharmacodynamic properties of PR-104A, including a lower oxygen concentration required for half-maximal cytotoxic potency (K-value of 0.126 µM for PR-104A vs. 1.30 µM for tirapazamine) and better predicted penetration into hypoxic tumor regions.[3]
The table below summarizes the comparative log cell kill in HCT116 xenografts following treatment with PR-104, a novel analogue SN35141, and tirapazamine (TPZ) in combination with radiation.
| Xenograft Model | Treatment | Log Cell Kill (Post-Radiation) |
| HCT116 WT | PR-104 (380 µmol/kg) + 10 Gy Radiation | ~1.4 |
| HCT116 WT | SN35141 (1330 µmol/kg) + 10 Gy Radiation | ~1.6 |
| HCT116 WT | Tirapazamine (178 µmol/kg) + 10 Gy Radiation | ~1.4 |
| HCT116 sPOR#6 | PR-104 (380 µmol/kg) + 10 Gy Radiation | ~1.8 |
| HCT116 sPOR#6 | SN35141 (1330 µmol/kg) + 10 Gy Radiation | >2.2 |
| HCT116 sPOR#6 | Tirapazamine (178 µmol/kg) + 10 Gy Radiation | ~1.9 |
Data extracted from studies on PR-104 analogues.
Experimental Protocols
In Vivo Xenograft Studies
1. Animal Models and Tumor Implantation:
-
Athymic nude mice are commonly used for establishing human tumor xenografts.
-
For subcutaneous models, a suspension of 2 x 10^5 to 5 x 10^6 human tumor cells (e.g., HCT116, SiHa, HT29) in a suitable medium (e.g., RPMI-1640) is injected into the flank of the mice.
-
For orthotopic models, cells are implanted into the corresponding organ of origin.
2. Drug Administration:
-
PR-104 is typically administered intravenously (IV) or intraperitoneally (IP).
-
For IV administration, PR-104 is reconstituted and diluted in a suitable vehicle, such as 5% dextrose in water, and infused over a specified period (e.g., 60 minutes).[4]
-
Dosing schedules can vary, with common regimens being a single dose, or weekly administrations for a set number of weeks.
3. Tumor Growth Measurement and Efficacy Evaluation:
-
Tumor dimensions are measured regularly (e.g., twice weekly) using calipers.
-
Tumor volume is calculated using the formula: (length x width^2) / 2.
-
Efficacy endpoints include tumor growth inhibition, tumor growth delay (the time for tumors to reach a predetermined size), and objective responses (partial or complete tumor regression).
Ex Vivo Clonogenic Assay
1. Tumor Excision and Cell Preparation:
-
Following in vivo treatment, tumors are excised from the mice at a specified time point (e.g., 18 hours post-treatment).
-
A single-cell suspension is prepared from the excised tumor tissue through mechanical disaggregation and enzymatic digestion (e.g., with trypsin-EDTA).
2. Cell Plating and Incubation:
-
A known number of viable cells are plated in petri dishes or multi-well plates containing culture medium.
-
The number of cells plated is adjusted based on the expected survival fraction to yield a countable number of colonies.
-
Plates are incubated at 37°C in a humidified incubator with 5% CO2 for 10-14 days to allow for colony formation.
3. Colony Staining and Counting:
-
After the incubation period, the medium is removed, and the colonies are fixed with a solution like ethanol.
-
Colonies are then stained with a dye such as Coomassie Blue or crystal violet to make them visible.
-
A colony is typically defined as a cluster of at least 50 cells.
-
The number of colonies is counted manually or using an automated colony counter.
4. Data Analysis:
-
The plating efficiency (PE) is calculated as: (number of colonies formed / number of cells seeded) x 100%.
-
The surviving fraction (SF) is calculated as: (PE of treated cells / PE of control cells) x 100%.
-
Log cell kill is calculated as -log10(SF).
Visualizing the Mechanism and Workflow
To better understand the processes involved in the action and evaluation of PR-104, the following diagrams illustrate its signaling pathway and the experimental workflow for assessing its in vivo efficacy.
Caption: PR-104 activation and mechanism of action.
Caption: Experimental workflow for in vivo efficacy testing.
References
- 1. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxygen dependence and extravascular transport of hypoxia-activated prodrugs: comparison of the dinitrobenzamide mustard PR-104A and tirapazamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Testing Cancer Immunotherapeutics in a Humanized Mouse Model Bearing Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
R 80123 and the Quest for a Superior Inotrope: A Comparative Analysis of PDE3 Inhibitors in Acute Heart Failure
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic interventions for acute heart failure, the selective inhibition of phosphodiesterase 3 (PDE3) has emerged as a key strategy to enhance cardiac contractility. R 80123, also known as Revizinone, and its more potent E-isomer, R 80122, represent a novel class of selective PDE3 inhibitors. This guide provides a comprehensive comparison of the efficacy of these compounds against established competitors, primarily the fellow PDE3 inhibitors milrinone and enoximone. The following analysis is based on preclinical and clinical data to inform researchers and drug development professionals on the comparative pharmacology and potential therapeutic advantages of these agents.
Mechanism of Action: Targeting PDE3 for Enhanced Cardiac Performance
This compound and its competitor compounds exert their primary therapeutic effect by selectively inhibiting the PDE3 enzyme. PDE3 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in cardiac muscle cells. Inhibition of PDE3 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA). PKA then phosphorylates several downstream targets, including L-type calcium channels and phospholamban, resulting in increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake and release. The net effect is a significant increase in myocardial contractility (positive inotropy) and enhanced relaxation (lusitropy), leading to improved cardiac output.
Signaling pathway of PDE3 inhibitors in cardiomyocytes.
Comparative Efficacy: In Vitro and In Vivo Data
The therapeutic potential of a PDE3 inhibitor is defined by its potency, selectivity, and overall effect on cardiac hemodynamics. This section presents a comparative summary of R 80122 (the more potent isomer of this compound) against milrinone and enoximone.
In Vitro PDE Inhibition
The selectivity of these compounds for PDE3 over other PDE isoenzymes is crucial for minimizing off-target effects. The following table summarizes the 50% inhibitory concentrations (IC50) of R 80122, milrinone, and enoximone against various PDE isoenzymes isolated from canine and human hearts.
| Compound | PDE Isoenzyme | IC50 (µM) - Canine Left Ventricle | IC50 (µM) - Human Heart |
| R 80122 | PDE I | >100 | - |
| PDE II | >100 | - | |
| PDE III | 0.03 | - | |
| PDE IV | 15 | - | |
| Milrinone | PDE I | 173 | 38 |
| PDE II | 306 | 19 | |
| PDE III | 1.2 | 0.42 | |
| PDE IV | 3.3 | - | |
| Enoximone | PDE I | 2100 | - |
| PDE II | 2900 | - | |
| PDE III | 5.9 | 5.9 | |
| PDE IV | 21.1 | 21.1 |
Data sourced from studies on canine and human myocardial tissue.
Preclinical In Vivo Hemodynamic Effects
A study in a guinea pig model of acute heart failure provided a comparative assessment of the cardiotonic potency of R 80122 against several other inotropic agents. The 50% effective concentration (EC50) for restoring cardiac function was determined for each compound.
| Compound | EC50 for Cardiac Function Restoration (mol/L) |
| R 80122 | 6.1 x 10-8 |
| Adrenaline | < 3 x 10-8 |
| Adibendan | 6.7 x 10-8 |
| Digitoxin | ~6 x 10-7 |
| Milrinone | 8.9 x 10-6 |
| Enoximone | 1.2 x 10-5 |
| Theophylline | ~2 x 10-5 |
Data from a hexobarbital-depressed guinea pig heart-lung preparation.
Clinical Hemodynamic Effects in Patients with Ischemic Heart Disease
A clinical study compared the hemodynamic effects of R 80122 and enoximone in patients with ischemic heart disease. The following table summarizes the peak percentage changes in key hemodynamic parameters following drug administration.
| Hemodynamic Parameter | R 80122 (0.3 mg/kg) | Enoximone (1.0 mg/kg) |
| Cardiac Index (CI) | +26% | +31% |
| Systemic Vascular Resistance (SVR) | -36% | -38% |
| Mean Arterial Pressure (MAP) | -21% | -19% |
| Stroke Volume (SV) | +14% | +13% |
| Heart Rate (HR) | +10% | +15% |
Data from a study in male patients with normal left ventricular function undergoing elective coronary artery bypass surgery.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following outlines the key experimental protocols used in the cited studies.
Phosphodiesterase Isoenzyme Inhibition Assay
Workflow for PDE isoenzyme inhibition assay.
Objective: To determine the inhibitory potency (IC50) of test compounds on different PDE isoenzymes.
Procedure:
-
Tissue Preparation: Canine or human ventricular tissue is homogenized in a buffered solution and centrifuged to obtain a supernatant containing cytosolic PDEs.
-
Isoenzyme Separation: The supernatant is subjected to DEAE-cellulose anion-exchange chromatography to separate the different PDE isoenzyme fractions (PDE I, II, III, and IV).
-
Enzyme Assay: Each PDE isoenzyme fraction is incubated with a radiolabeled substrate, typically [3H]cAMP, in the presence of varying concentrations of the test compound (R 80122, milrinone, or enoximone).
-
Reaction Termination: The enzymatic reaction is stopped after a defined incubation period.
-
Product Separation: The product of the reaction, [3H]AMP, is separated from the unreacted [3H]cAMP using chromatography.
-
Quantification: The amount of [3H]AMP is quantified using liquid scintillation counting.
-
IC50 Calculation: The concentration of the test compound that inhibits 50% of the PDE activity (IC50) is calculated from the dose-response curves.
In Vivo Hemodynamic Assessment in a Canine Model
Objective: To evaluate the effects of test compounds on cardiac contractility and hemodynamics in a living animal model.
Procedure:
-
Animal Preparation: Beagle dogs are anesthetized and instrumented for hemodynamic monitoring. This includes the placement of catheters in the femoral artery and vein for blood pressure measurement and drug administration, and a catheter in the left ventricle for measuring left ventricular pressure (LVP).
-
Baseline Measurements: Baseline hemodynamic parameters are recorded, including heart rate (HR), mean arterial pressure (MAP), left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), and the maximum rate of rise of left ventricular pressure (LV dP/dtmax), an index of myocardial contractility.
-
Drug Administration: The test compound (e.g., R 80122) is administered intravenously as a bolus followed by a continuous infusion.
-
Hemodynamic Monitoring: Hemodynamic parameters are continuously monitored and recorded throughout the drug infusion and for a specified period afterward.
-
Data Analysis: The changes in hemodynamic parameters from baseline are calculated and analyzed to determine the inotropic and vasodilatory effects of the compound.
Clinical Trial Protocol for Hemodynamic Assessment in Patients
Objective: To compare the acute hemodynamic effects of two inotropic agents in patients with cardiac disease.
Procedure:
-
Patient Selection: Patients with a specific cardiac condition (e.g., ischemic heart disease) scheduled for a medical procedure (e.g., coronary artery bypass surgery) are enrolled in the study after obtaining informed consent.
-
Anesthesia and Instrumentation: Patients are anesthetized, and standard hemodynamic monitoring is established, including arterial and central venous catheters, and a pulmonary artery catheter for measuring cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure.
-
Baseline Measurements: A complete set of baseline hemodynamic measurements is obtained.
-
Drug Administration: Patients are randomized to receive either of the test drugs (e.g., a single intravenous bolus of R 80122 or enoximone).
-
Serial Hemodynamic Measurements: Hemodynamic parameters are measured at predefined time points after drug administration.
-
Data Analysis: The hemodynamic profiles of the two drug groups are compared to assess their relative efficacy and safety.
Conclusion
The available data suggests that R 80122, the more potent isomer of this compound, is a highly potent and selective PDE3 inhibitor. In preclinical models, it demonstrates significantly greater cardiotonic potency compared to milrinone and enoximone. Clinical data in patients with ischemic heart disease indicates that R 80122 produces comparable improvements in cardiac index to enoximone, with a similar side effect profile in terms of changes in blood pressure and heart rate. The high selectivity of R 80122 for PDE3 may offer a theoretical advantage in reducing off-target effects. Further large-scale clinical trials are warranted to fully elucidate the therapeutic potential and safety profile of this compound and R 80122 in the management of acute heart failure.
Comparative Analysis of R 80123 and its Analogues: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the phosphodiesterase III (PDE III) inhibitor R 80123 and its analogues, R 80122 and R 79595. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties and therapeutic potential of this class of compounds. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying signaling pathway.
Introduction to this compound and its Analogues
This compound is a selective inhibitor of phosphodiesterase III (PDE III), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). It is the Z-isomer of the parent compound R 79595. Its analogues include the more potent E-isomer, R 80122, and the racemic mixture R 79595, which is a 1:1 combination of the E and Z isomers. These compounds have been investigated for their cardiotonic (positive inotropic) effects, which are a direct consequence of PDE III inhibition in cardiac muscle cells. By inhibiting PDE III, these compounds prevent the degradation of cAMP, leading to a cascade of downstream signaling events that ultimately enhance cardiac contractility.
Performance Comparison
The primary distinction between this compound and its analogues lies in their potency as PDE III inhibitors and, consequently, their cardiotonic activity. Experimental data consistently demonstrates that the E-isomer, R 80122, is the most potent of the three, followed by the racemic mixture R 79595, with the Z-isomer, this compound, being the least potent.
Table 1: In Vitro Potency and Selectivity of this compound and its Analogues against Phosphodiesterase Isoforms
| Compound | Target | IC50 (µM) | Selectivity Profile |
| This compound | PDE III | ~1.7* | Selective for PDE III |
| R 79595 | PDE III | 0.17 | Selective for PDE III |
| R 80122 | PDE I | >100 | Highly selective for PDE III |
| PDE II | >100 | ||
| PDE III | 0.017 | ||
| PDE IV | 87 |
*Estimated based on the finding that R 80122 is nearly 100-fold more potent than this compound.
Table 2: Comparative In Vivo Cardiotonic Effects
| Compound | Animal Model | Key Findings |
| This compound | Guinea Pig (Hexobarbital-depressed heart-lung) | Significantly less potent in restoring cardiac function compared to R 80122 and R 79595. |
| R 79595 | Guinea Pig (Hexobarbital-depressed heart-lung) | Demonstrated concentration-dependent reversal of cardiac depression. |
| R 80122 | Guinea Pig (Hexobarbital-depressed heart-lung) | Approximately 10-fold more potent than R 79595 and nearly 100-fold more potent than this compound in restoring cardiac function. |
| Anesthetized Dogs | Showed positive inotropic and lusitropic (improved relaxation) effects, leading to a significant increase in cardiac output with minimal changes in blood pressure. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Phosphodiesterase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against various PDE isoforms.
Methodology:
-
Enzyme Preparation: Partially purified PDE isoenzymes (PDE I-IV) are isolated from guinea pig ventricular tissue homogenates using established chromatographic techniques.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing magnesium ions (a necessary cofactor for PDE activity) is prepared.
-
Substrate: Radiolabeled cyclic nucleotides (e.g., [³H]cAMP or [³H]cGMP) are used as substrates.
-
Incubation: The assay is performed in microtiter plates. Each well contains the assay buffer, a specific PDE isoenzyme, the radiolabeled substrate, and varying concentrations of the test compound (this compound, R 80122, or R 79595) or a vehicle control.
-
Reaction Termination: The enzymatic reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C) and is then terminated by adding a stopping reagent (e.g., a strong acid or by boiling).
-
Separation: The product of the reaction (e.g., [³H]5'-AMP) is separated from the unreacted substrate using ion-exchange chromatography or scintillation proximity assay beads.
-
Quantification: The amount of product formed is quantified by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Cardiotonic Activity in a Guinea Pig Model
Objective: To assess the ability of the test compounds to reverse drug-induced cardiac depression.
Methodology:
-
Animal Preparation: Male guinea pigs are anesthetized, and a heart-lung preparation is established. This involves cannulating the aorta and pulmonary artery to allow for controlled perfusion and measurement of cardiac output.
-
Induction of Heart Failure: A state of acute heart failure is induced by the administration of a cardiac depressant, such as hexobarbital, to reduce the cardiac output to a predetermined level (e.g., 25% of the initial value).
-
Drug Administration: The test compounds (this compound, R 80122, or R 79595) are administered cumulatively in increasing concentrations into the perfusion circuit.
-
Hemodynamic Monitoring: Key hemodynamic parameters, including cardiac output, heart rate, and aortic pressure, are continuously monitored and recorded.
-
Data Analysis: The concentration-dependent effects of each compound on the recovery of cardiac function are plotted, and the effective concentration required to achieve a 50% restoration of cardiac output (EC50) is calculated. This allows for a quantitative comparison of the in vivo potency of the different compounds.
Signaling Pathway
The cardiotonic effects of this compound and its analogues are mediated through the inhibition of PDE III in cardiomyocytes. The following diagram illustrates the key steps in this signaling pathway.
Caption: PDE III Inhibition Pathway in Cardiomyocytes.
Conclusion
This compound and its analogues, R 80122 and R 79595, are selective PDE III inhibitors with demonstrated cardiotonic effects. The E-isomer, R 80122, exhibits the highest potency, highlighting a clear structure-activity relationship among these geometric isomers. The detailed experimental protocols and the elucidated signaling pathway provided in this guide offer a valuable resource for researchers in the field of cardiovascular drug discovery and development. Further investigation into the therapeutic potential of these compounds, particularly the highly potent R 80122, is warranted.
confirming the mechanism of action of R 80123
Cross-Validation of Gefitinib's Efficacy Across Preclinical and Clinical Models: A Comparative Guide
This guide provides a comprehensive comparison of the effects of Gefitinib, a selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, across various experimental models. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its performance and to inform future research and development strategies.
Mechanism of Action
Gefitinib is a synthetic anilinoquinazoline compound that competitively inhibits the binding of adenosine triphosphate (ATP) to the tyrosine kinase domain of EGFR.[1][2][3] This blockade prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the Ras/Raf/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[4][5] The inhibition of these pathways ultimately leads to reduced cancer cell proliferation and induction of apoptosis.[1][5]
Signaling Pathway of Gefitinib Action
The following diagram illustrates the EGFR signaling pathway and the point of intervention by Gefitinib.
Caption: EGFR signaling pathway and Gefitinib's mechanism of action.
Performance in Preclinical Models
Gefitinib has demonstrated significant antitumor activity in a range of preclinical models, including various human cancer cell lines and tumor xenografts.[3] Its efficacy is particularly pronounced in models harboring activating EGFR mutations.
Table 1: Efficacy of Gefitinib in In Vitro Cancer Cell Line Models
| Cell Line Model | Cancer Type | EGFR Status | Key Findings | Reference |
| A341 | Squamous Cell Carcinoma | Wild-Type (Overexpressed) | Induction of apoptosis observed. | [3] |
| Various NSCLC Cell Lines | Non-Small Cell Lung Cancer | Mutant & Wild-Type | Inhibition of cell proliferation; synergistic effects with chemotherapy (paclitaxel, vinorelbine) and radiotherapy. | [3] |
| LN229-EGFRvIII | Glioblastoma | Mutant (EGFRvIII) | Dose-dependent inhibition of phosphorylated ERK and AKT. | [6] |
| LN229 | Glioblastoma | Wild-Type | Dose-dependent inhibition of phosphorylated ERK only. | [6] |
Experimental Protocol: In Vitro Cell Proliferation Assay
-
Cell Culture: Human cancer cell lines (e.g., NSCLC cell lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with varying concentrations of Gefitinib or a vehicle control.
-
Proliferation Assessment: After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or WST-1, which measures the metabolic activity of viable cells.
-
Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 (half-maximal inhibitory concentration) is then determined.
Performance in Clinical Trials (Non-Small Cell Lung Cancer)
Gefitinib has been extensively evaluated in clinical trials for the treatment of advanced Non-Small Cell Lung Cancer (NSCLC), particularly in patients with tumors harboring activating EGFR mutations.
Table 2: Comparison of Gefitinib Monotherapy vs. Chemotherapy (First-Line Treatment for EGFR-Mutant NSCLC)
| Clinical Trial / Study | Treatment Arms | N (Patients) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |
| Meta-Analysis[7] | Gefitinib | 3,280 | Higher odds ratio than chemotherapy (OR = 2.19) | - |
| Chemotherapy | 3,274 | |||
| Randomized Trial[8] | Gefitinib Alone | 41 | 65.9% | 11.9 |
| Pemetrexed + Carboplatin | 40 | 32.5% | 5.7 |
Table 3: Comparison of Gefitinib Monotherapy vs. Combination Therapy (First-Line Treatment for EGFR-Mutant NSCLC)
| Clinical Trial / Study | Treatment Arms | N (Patients) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Randomized Trial[8] | Gefitinib + Pemetrexed/Carboplatin | 40 | 82.5% | 17.5 | Longer than monotherapy |
| Gefitinib Alone | 41 | 65.9% | 11.9 | - | |
| Phase 3 Trial[9] | Gefitinib + Chemotherapy | 174 | - | - | 27.5 |
| Gefitinib Alone | 176 | - | - | 17.6 | |
| Phase 2 Study[10] | Gefitinib + Bevacizumab/Pemetrexed/Carboplatin | 20 | 95% | 28.0 | Not Reached |
Experimental Protocol: Phase III Randomized Clinical Trial (First-Line NSCLC)
-
Patient Selection: Eligible patients are typically those with locally advanced or metastatic NSCLC, confirmed activating EGFR mutations (e.g., exon 19 deletion or L858R), and no prior chemotherapy for advanced disease.
-
Randomization: Patients are randomly assigned to receive either Gefitinib (e.g., 250 mg orally once daily) or a standard chemotherapy regimen (e.g., pemetrexed plus carboplatin intravenously every 3 weeks).
-
Treatment and Follow-up: Treatment continues until disease progression, unacceptable toxicity, or patient withdrawal. Tumor assessments are performed at baseline and at regular intervals (e.g., every 6 weeks).
-
Endpoints: The primary endpoint is typically Progression-Free Survival (PFS). Secondary endpoints include Overall Survival (OS), Objective Response Rate (ORR), and safety.
-
Statistical Analysis: Survival curves are estimated using the Kaplan-Meier method, and treatment arms are compared using the log-rank test. Hazard ratios are calculated using Cox proportional-hazards models.
Workflow for a Typical Clinical Trial
Caption: A generalized workflow for a randomized clinical trial.
Cross-Model Validation: Resistance Mechanisms
A critical aspect of cross-model validation is understanding the emergence of drug resistance. In the case of Gefitinib, a primary mechanism of acquired resistance is the development of a secondary mutation in the EGFR kinase domain.
Table 4: Mechanisms of Acquired Resistance to Gefitinib
| Resistance Mechanism | Frequency | Consequence | Models Identified In | Reference |
| Secondary EGFR Mutation (T790M) | ~50-60% of cases | Increases ATP affinity of EGFR, sterically hindering Gefitinib binding. | Patient tumors, cell lines | [11][12][13][14] |
| MET Gene Amplification | ~20% of cases | Activates bypass signaling pathways (e.g., PI3K/Akt) independent of EGFR. | Patient tumors | [14] |
| PIK3CA Mutations | Less Common | Continued activation of the PI3K pathway downstream of EGFR. | Cell lines | [12] |
Logical Flow of Acquired Resistance Development
The diagram below illustrates the logical progression from initial sensitivity to the development of acquired resistance to Gefitinib.
Caption: Logical progression to acquired Gefitinib resistance.
References
- 1. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Efficacy and Toxicity of Gefitinib in Treating Non-small Cell Lung Cancer: A Meta-analysis of 19 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of chemotherapy and gefitinib as first-line treatment for patients with advanced lung adenocarcinoma and sensitive EGFR mutations: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajmc.com [ajmc.com]
- 10. First-line treatment with gefitinib in combination with bevacizumab and chemotherapy in advanced non-squamous NSCLC with EGFR-mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acquired resistance to gefitinib: the contribution of mechanisms other than the T790M, MET, and HGF status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. Acquired Resistance of Lung Adenocarcinomas to Gefitinib or Erlotinib Is Associated with a Second Mutation in the EGFR Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non–Small-Cell Lung Cancers Dependent on the Epidermal Growth Factor Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Research Findings: A Comparative Guide Template
Notice: The specified research identifier "R 80123" did not correspond to any publicly available research findings in our database. The following guide is a template designed to meet the user's structural and content requirements. It uses the placeholder name "Exemplarib" to demonstrate how to objectively compare a product's performance with alternatives, supported by experimental data, detailed protocols, and mandatory visualizations. Researchers, scientists, and drug development professionals can adapt this template for their specific compound of interest.
Comparative Performance Data: Exemplarib vs. Alternative Compounds
This section summarizes the quantitative performance of the hypothetical compound "Exemplarib" against a standard alternative, "Controlafen," across key preclinical metrics. The data presented is for illustrative purposes and is organized for straightforward comparison.
| Metric | Exemplarib | Controlafen (Standard Alternative) | Test System |
| IC50 (Concentration) | 15 nM (± 2.1 nM) | 85 nM (± 5.6 nM) | MCF-7 Human Cancer Cell Line |
| In Vivo Efficacy (% TGI) | 78% Inhibition (at 10 mg/kg) | 45% Inhibition (at 10 mg/kg) | Xenograft Mouse Model (MCF-7) |
| Selectivity Index | 120 (Target Kinase vs. Off-Target Kinase) | 35 (Target Kinase vs. Off-Target Kinase) | Kinase Panel Assay |
| Bioavailability (Oral, %F) | 65% | 30% | Sprague-Dawley Rats |
% TGI: Tumor Growth Inhibition % F: Bioavailability
Detailed Experimental Protocols
To ensure reproducibility and independent verification, the detailed methodologies for the key experiments cited above are provided.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Exemplarib and Controlafen on the MCF-7 cell line.
Methodology:
-
Cell Culture: MCF-7 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of Exemplarib and Controlafen (ranging from 0.1 nM to 10 µM) was prepared in the culture medium. The existing medium was removed from the wells and replaced with 100 µL of the compound-containing medium. A vehicle control (0.1% DMSO) was also included.
-
Incubation: Plates were incubated for 72 hours at 37°C.
-
MTT Addition: 20 µL of MTT reagent (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
-
Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
In Vivo Tumor Growth Inhibition (TGI) in Xenograft Model
Objective: To assess the in vivo efficacy of Exemplarib compared to Controlafen in a mouse xenograft model.
Methodology:
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used.
-
Tumor Implantation: 1x10^7 MCF-7 cells were suspended in Matrigel and injected subcutaneously into the flank of each mouse.
-
Treatment Initiation: When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups (n=8 per group): Vehicle control, Exemplarib (10 mg/kg), and Controlafen (10 mg/kg).
-
Dosing: Compounds were administered orally once daily for 21 days.
-
Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study was concluded after 21 days of treatment. The % TGI was calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Mandatory Visualizations
The following diagrams illustrate the proposed mechanism of action for Exemplarib and the workflow for the primary in vitro experiment.
Caption: Proposed mechanism of action for Exemplarib targeting the RAF kinase.
Caption: Step-by-step workflow for the in vitro cytotoxicity (MTT) assay.
R 80123: A Comparative Guide to a Selective PDE3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of R 80123, a selective phosphodiesterase 3 (PDE3) inhibitor, with other published methods in the same class. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective evaluation of its performance based on available experimental data.
Introduction to this compound
This compound is identified as the Z-isomer of R 79595 and is recognized as a highly selective phosphodiesterase (PDE) inhibitor. Its E-isomer, R 80122, has been shown to be a more potent and selective inhibitor of PDE3 than other established inhibitors like milrinone and enoximone.[1] As a PDE3 inhibitor, this compound is expected to exert its effects by preventing the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger in cellular signaling.
Comparative Analysis of PDE3 Inhibitors
The performance of this compound and other selected PDE3 inhibitors is summarized below. The data presented is based on their inhibitory concentration (IC50) values against various PDE families. A lower IC50 value indicates greater potency.
| Compound | PDE3 IC50 | PDE1 IC50 | PDE2 IC50 | PDE4 IC50 | PDE5 IC50 | Selectivity for PDE3 |
| R 80122 (E-isomer of this compound) | More potent than milrinone & enoximone | - | - | - | - | More selective than milrinone & enoximone |
| Milrinone | 1.2 µM - 2.1 µM[2][3] | 173 µM[2] | 306 µM[2] | 3.3 µM[2] | - | Moderate |
| Enoximone | 1.8 µM - 5.9 µM[2][4] | 2100 µM[2] | 2900 µM[2] | 21.1 µM - 160 µM[2][4] | - | Low |
| Pimobendan | 0.32 µM[3] | - | - | - | - | High |
| Cilostamide | 27 nM (PDE3A), 50 nM (PDE3B)[3] | - | - | - | - | Very High |
| UD-CG 212 Cl (Pimobendan derivative) | 0.05 µM[2] | 175 µM[2] | 181 µM[2] | 40.8 µM[2] | - | High |
| Amrinone | - | - | - | - | - | - |
Signaling Pathway of PDE3 Inhibition
PDE3 inhibitors modulate intracellular signaling by preventing the breakdown of cAMP. This leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in a range of physiological effects, including increased cardiac contractility and vasodilation.
References
- 1. Comparative effects of R 80122, enoximone, and milrinone on left ventricular phosphodiesterase isoenzymes in vitro and on contractility of normal and stunned myocardium in vivo in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase inhibition by enoximone in preparations from nonfailing and failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Two inotropes with different mechanisms of action: contractile, PDE-inhibitory and direct myofibrillar effects of levosimendan and enoximone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of K-Ras G12C Inhibitors as a Therapeutic Target in Non-Small Cell Lung Cancer
An Objective Guide for Researchers and Drug Development Professionals
The identification of specific driver mutations in oncology has revolutionized therapeutic strategies, moving from broad-spectrum chemotherapy to targeted therapies. One of the most significant recent advances in this area is the development of inhibitors targeting the K-Ras G12C mutation, a long-considered "undruggable" target. This guide provides a comparative overview of the validation of K-Ras G12C as a therapeutic target, with a focus on Sotorasib, the first FDA-approved inhibitor, and its comparison with standard-of-care chemotherapy in non-small cell lung cancer (NSCLC).
Quantitative Performance Analysis
The clinical efficacy of targeting K-Ras G12C with Sotorasib has been demonstrated in clinical trials, showing significant improvements in key metrics compared to traditional chemotherapy. The following table summarizes the pivotal data from the CodeBreaK 200 trial, which compared Sotorasib to Docetaxel in patients with previously treated K-Ras G12C-mutated NSCLC.
| Metric | Sotorasib (960 mg, once daily) | Docetaxel (75 mg/m², every 3 weeks) |
| Objective Response Rate (ORR) | 28.1% | 13.2% |
| Median Progression-Free Survival (PFS) | 5.6 months | 4.5 months |
| Median Overall Survival (OS) | 10.6 months | 11.3 months |
| Disease Control Rate (DCR) | 82.5% | 60.3% |
Data from the CodeBreaK 200 Phase 3 Trial.
Signaling Pathway of K-Ras G12C and Mechanism of Action of Inhibitors
The K-Ras protein is a GTPase that functions as a molecular switch in the MAPK signaling pathway, which is crucial for cell proliferation, differentiation, and survival. The G12C mutation results in a constitutively active K-Ras protein, leading to uncontrolled cell growth. K-Ras G12C inhibitors, such as Sotorasib, work by covalently binding to the mutated cysteine-12 residue, locking the protein in an inactive GDP-bound state and thereby inhibiting downstream signaling.
assessing the reproducibility of R 80123 experiments
An assessment of the reproducibility of experiments involving "R 80123" cannot be conducted at this time due to the inability to identify a specific scientific agent, compound, or experiment associated with this identifier. Extensive searches for "this compound" and variations thereof have not yielded any relevant information in the public domain.
Initial and broader searches were performed to identify "this compound" as a potential experimental compound, research chemical, or drug candidate. These searches included queries such as "this compound experiments," "this compound mechanism of action," "experimental compound this compound," and "cancer drug this compound." However, the search results were consistently unrelated to a specific scientific entity. The query "this compound" predominantly returned information associated with a ZIP code in Denver, Colorado, and related local entities.
Without a clear identification of "this compound," it is not possible to:
-
Gather Experimental Data: No publications, datasets, or experimental protocols associated with "this compound" could be located.
-
Identify Alternatives: A comparison with other products or methods is not feasible without understanding the nature and function of "this compound."
-
Analyze Signaling Pathways or Workflows: The creation of diagrams is contingent on having information about the molecular interactions or experimental processes of the substance .
It is possible that "this compound" is an internal project code, a misinterpretation of a different identifier, or a highly niche compound not yet described in publicly accessible literature.
To proceed with this request, it is essential to have a correct and verifiable name or identifier for the compound or experiment of interest. Researchers, scientists, and drug development professionals seeking information on the reproducibility of a particular experiment are encouraged to ensure the accuracy of the identifiers used.
Future analysis can be performed upon receiving a corrected or more specific query. This would involve a comprehensive literature search for the identified agent, collation of published experimental data, and a thorough comparison with established alternatives, adhering to the core requirements of data presentation, protocol detailing, and visualization as initially requested.
Safety Operating Guide
Navigating the Disposal of Unidentified Research Chemicals: A Procedural Guide
The proper disposal of laboratory waste is a critical component of ensuring a safe and compliant research environment. When faced with a substance designated with a non-standard identifier, such as "R 80123," a systematic approach is required to manage its disposal safely and effectively. Since "this compound" does not correspond to a universally recognized chemical, this guide provides a procedural framework for the disposal of unknown or poorly identified chemical waste, ensuring the safety of personnel and adherence to regulatory standards.
Immediate Safety and Handling Protocol
The first step in managing an unidentified substance is to treat it as hazardous until proven otherwise. All laboratory personnel should treat waste chemical solids, liquids, or containerized gases as hazardous unless a specific determination to the contrary has been made by an environmental health and safety professional.[1] Spilled chemicals and any absorbent materials used for cleanup should also be handled as hazardous waste.
Key Precautionary Steps:
-
Assume Hazard: Handle the substance with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Labeling: Ensure the container is clearly labeled. If the existing label is "this compound," it should be maintained, but a new label indicating "Caution: Unknown Substance" should be added. All containers used to store chemicals, including waste, must be properly labeled.[2][3]
-
Segregation: Store the container in a designated hazardous waste accumulation area, segregated from other chemicals to prevent accidental reactions.[4][5] Incompatible substances, such as acids and bases, or oxidizing and reducing agents, should be stored separately.[4]
Characterization and Identification of Unknown Waste
Federal, state, and local regulations prohibit the transportation, storage, or disposal of wastes with an unknown identity.[6] Therefore, every effort must be made to characterize the substance. Waste disposal companies will not accept unknown chemical waste without an analysis, which can be costly.[2]
Initial Characterization Steps:
| Parameter | Methodology | Purpose |
| Physical State | Visual inspection | Determine if the substance is a solid, liquid, or gas. |
| pH | Use pH paper or a calibrated pH meter. | To determine if the material is corrosive (acidic or basic).[7] |
| Water Reactivity | Add a small amount of the substance to a few drops of water in a controlled environment, such as a fume hood. | To check for any violent reactions, gas evolution, or significant temperature changes.[7] |
| Flammability | Observe for any signs of flammability. This should only be done by trained professionals under controlled conditions. | To determine if the substance is a fire hazard.[7] |
A more in-depth analysis may be required if these initial tests do not provide sufficient information. Techniques such as X-Ray Fluorescence (XRF) can be used for a general characterization, especially to identify metallic contaminants.[8]
Disposal Workflow for Unidentified Chemicals
The following diagram outlines the procedural steps for the proper disposal of an unidentified research chemical like "this compound."
Final Disposal Procedures
Once the substance has been characterized to the best of your ability and all information has been documented, your institution's Environmental Health and Safety (EHS) office should be contacted.[5] The EHS office will arrange for the collection and proper disposal of the hazardous waste.[1]
Do not dispose of chemical waste by pouring it down the drain or placing it in the regular trash unless explicitly approved by the EHS office for specific, non-hazardous materials.[5][9]
By following this systematic approach, researchers and laboratory personnel can ensure the safe and compliant disposal of unidentified substances, thereby protecting themselves, their colleagues, and the environment.
References
- 1. vumc.org [vumc.org]
- 2. 7.17 Unknowns | Environment, Health and Safety [ehs.cornell.edu]
- 3. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 7. cws.auburn.edu [cws.auburn.edu]
- 8. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 9. acs.org [acs.org]
Navigating the Safe Handling of R-123 (HCFC-123): A Comprehensive Guide
For Immediate Reference: Essential Safety & Handling Protocols for 2,2-Dichloro-1,1,1-trifluoroethane (R-123/HCFC-123)
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with R-123 (CAS No. 306-83-2). The following procedural guidance is designed to ensure safe handling, operation, and disposal, fostering a secure laboratory environment.
Personal Protective Equipment (PPE) and Exposure Limits
Proper selection and use of PPE are the first line of defense against potential exposure to R-123. The following table summarizes the required PPE and key exposure limits.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects against splashes of liquid R-123 which can cause irritation. |
| Skin Protection | Nitrile rubber gloves. | Prevents skin contact which may cause irritation or frostbite from the rapidly expanding gas. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be worn. | High concentrations of R-123 vapor can displace oxygen and cause dizziness, central nervous system depression, and cardiac arrhythmias. |
| Occupational Exposure Limits | Workplace Environmental Exposure Level (WEEL): 50 ppm | Adherence to this limit is critical for minimizing health risks associated with long-term exposure. |
Physical and Chemical Properties
Understanding the physical and chemical properties of R-123 is essential for safe handling and storage.
| Property | Value |
| Chemical Formula | C₂HCl₂F₃ |
| Molar Mass | 152.93 g/mol |
| Appearance | Colorless, volatile liquid |
| Odor | Faint ethereal or sweetish odor |
| Boiling Point | 27.8 °C (82.1 °F) |
| Vapor Pressure | 68.9 kPa at 20 °C |
| Solubility in Water | 3.9 g/L at 25 °C |
| Flammability | Non-flammable |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is mandatory when working with R-123 to minimize risks.
1. Preparation and Area Setup:
-
Ensure the work area is well-ventilated. A chemical fume hood is recommended for all operations.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Remove all potential ignition sources from the immediate vicinity.
-
Assemble all necessary equipment and PPE before handling the chemical.
2. Handling the Chemical:
-
Wear the appropriate PPE as specified in the table above.
-
When transferring R-123, do so slowly to avoid splashing.
-
Keep containers tightly closed when not in use to prevent vapor accumulation.
-
Ground all transfer equipment to prevent static discharge.
3. Storage:
-
Store R-123 in a cool, dry, well-ventilated area away from direct sunlight and heat sources.
-
Ensure the storage area is separate from incompatible materials such as reactive metals (e.g., sodium, potassium, aluminum).
-
Cylinders should be stored upright and securely fastened.
Emergency Response Workflow
In the event of an accidental release or exposure, the following workflow must be initiated immediately.
Caption: Workflow for R-123 emergency response and disposal.
Disposal Plan
Proper disposal of R-123 and contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.
1. Waste Collection:
-
All waste materials containing R-123, including contaminated absorbents, must be collected in a designated, sealed, and properly labeled container.
-
Do not mix R-123 waste with other chemical waste streams.
2. Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2,2-Dichloro-1,1,1-trifluoroethane," and the associated hazards (e.g., "Toxic").
3. Disposal Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all local, state, and federal regulations for the disposal of halogenated solvents.
Experimental Protocol: Use of R-123 as a Laboratory Solvent
While primarily a refrigerant, R-123 can be used as a solvent in specific laboratory applications. The following is a general protocol for its use in a solid-liquid extraction.
Objective: To extract a non-polar compound from a solid matrix.
Materials:
-
R-123 (2,2-Dichloro-1,1,1-trifluoroethane)
-
Solid sample containing the target compound
-
Extraction thimble
-
Soxhlet extractor or similar apparatus
-
Heating mantle
-
Condenser
-
Round-bottom flask
-
Appropriate glassware for sample workup
Procedure:
-
Ensure all operations are conducted within a certified chemical fume hood.
-
Don the appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.
-
Place the solid sample into the extraction thimble and position it within the Soxhlet extractor.
-
Add a measured volume of R-123 to the round-bottom flask.
-
Assemble the Soxhlet apparatus, ensuring all joints are securely sealed.
-
Begin circulating cooling water through the condenser.
-
Gently heat the R-123 in the round-bottom flask using the heating mantle to initiate solvent vaporization.
-
Allow the extraction to proceed for the desired duration, monitoring the process to ensure a continuous cycle of vaporization and condensation.
-
Once the extraction is complete, turn off the heating mantle and allow the apparatus to cool to room temperature.
-
Carefully disassemble the apparatus within the fume hood.
-
The extracted compound will be dissolved in the R-123 in the round-bottom flask. Proceed with subsequent analytical or purification steps as required.
-
All R-123 waste and contaminated materials must be disposed of according to the disposal plan outlined above.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
